Methyl 2-amino-2-cyclopentylacetate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-amino-2-cyclopentylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFEOSHQDCMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477584-83-1 | |
| Record name | methyl 2-amino-2-cyclopentylacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-amino-2-cyclopentylacetate hydrochloride as a non-proteinogenic amino acid building block
Technical Guide for Drug Development & Synthetic Chemistry
Executive Summary: The Case for Cyclopentylglycine
In the landscape of non-proteinogenic amino acids (NPAAs), Methyl 2-amino-2-cyclopentylacetate hydrochloride (often referred to as the methyl ester of Cyclopentylglycine, or Cpg-OMe·HCl) occupies a critical niche. Unlike flexible aliphatic residues (Leucine, Isoleucine) or rigid aromatic residues (Phenylalanine), the cyclopentyl group offers a unique combination of steric bulk , lipophilicity , and conformational restriction without the electronic stacking interactions of aromatics.
For the medicinal chemist, this building block is not merely a spacer; it is a tool for entropy reduction . By restricting the rotation of the
This guide details the physicochemical profile, synthesis, resolution, and application of this building block, moving beyond standard datasheets to provide actionable, field-tested protocols.
Chemical Profile & Physicochemical Properties
Before introduction into a synthetic workflow, the physicochemical parameters must be understood to predict solubility and reactivity.
| Property | Data | Significance |
| IUPAC Name | Methyl 2-amino-2-cyclopentylacetate hydrochloride | Precise identification. |
| Common Name | Cyclopentylglycine methyl ester HCl | Used in peptide literature. |
| CAS Number | 14328-62-2 (S-isomer); 1956434-63-9 (Racemic) | Critical: Verify stereochemistry before purchase. Most bioactivity requires the (S)-enantiomer (L-configuration). |
| Molecular Weight | 193.67 g/mol | Essential for stoichiometry calculations. |
| Solubility | Water, Methanol, DMSO | High water solubility due to HCl salt form; suited for aqueous workups. |
| Lipophilicity (LogP) | ~1.5 (Free base) | Higher than Leucine; improves membrane permeability of final peptides. |
| pKa ( | ~7.8 - 8.2 | Slightly lower than Glycine due to ester electron withdrawal; facilitates coupling at lower pH. |
Synthesis & Stereochemical Resolution
The synthesis of high-purity Methyl 2-amino-2-cyclopentylacetate HCl is a multi-stage process. While the racemic mixture can be synthesized via the Strecker reaction, pharmaceutical applications demand high enantiomeric excess (
The Workflow: From Aldehyde to Enantiopure Ester
The most robust industrial route involves the Strecker synthesis followed by enzymatic resolution. Chemical resolution (using chiral tartrates) is possible but often yields lower recovery rates for this specific substrate compared to biocatalytic methods.
Figure 1: Chemo-enzymatic synthesis workflow ensuring enantiomeric purity.
Critical Insight: Why Enzymatic Resolution?
Attempting asymmetric Strecker synthesis with chiral auxiliaries often suffers from steric clash due to the bulky cyclopentyl group. Enzymatic resolution (specifically using Penicillin G Acylase or Lipase CAL-B ) is superior because the enzyme's active site accommodates the hydrophobic cyclopentyl pocket, allowing for kinetic resolution with
Application in Peptidomimetics & Drug Design
The primary utility of this building block lies in its ability to manipulate the Ramachandran Plot .
Conformational Locking Mechanism
In a standard peptide, Glycine is hyper-flexible. Substituting the
- Constraint: The cyclopentyl ring has limited rotameric freedom compared to an iso-butyl group (Leucine).
-
Backbone Rigidity: The steric bulk forces the backbone into extended (
-sheet) or turn conformations, destabilizing the -helical form unless placed strategically.
This is particularly useful in Protease Inhibitors (e.g., HCV or HIV protease inhibitors). The cyclopentyl group serves as a highly lipophilic anchor that fills the S1 or S2 hydrophobic pockets of the enzyme, while the rigid backbone minimizes the entropic penalty of binding [2, 5].
Figure 2: Thermodynamic impact of Cyclopentylglycine incorporation on ligand-receptor binding.
Experimental Protocols
The following protocols are designed for the conversion of the free acid to the methyl ester hydrochloride, a common requirement when the commercial stock is the acid or when regenerating the ester after resolution.
Protocol A: Thionyl Chloride Mediated Esterification
Context: This is the "Gold Standard" method. It is self-validating because the generation of SO
Materials:
-
(S)-2-amino-2-cyclopentylacetic acid (1.0 eq)
-
Thionyl Chloride (SOCl
) (2.5 eq) -
Anhydrous Methanol (Solvent, 0.2 M concentration relative to substrate)
-
Argon/Nitrogen atmosphere
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solvent Prep: Charge the flask with anhydrous Methanol and cool to
in an ice bath. -
Activation (Exothermic): Dropwise, add Thionyl Chloride (SOCl
) to the methanol. Caution: This generates HCl gas and heat. Stir for 15 minutes at . -
Addition: Add the solid (S)-2-amino-2-cyclopentylacetic acid in one portion.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (
) for 4-6 hours.-
Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (free amino acid) will disappear, and a higher R
spot (ester) will appear.
-
-
Workup: Concentrate the solution in vacuo to remove methanol and excess SOCl
. -
Purification: The residue is often a sticky oil. Triturate with cold diethyl ether or hexane to induce crystallization. Filter the white solid.
-
Drying: Dry under high vacuum to remove traces of HCl.
Protocol B: Enantiomeric Purity Check (Chiral HPLC)
Context: Essential before using the building block in SPPS to prevent diastereomeric impurities in the final peptide.
-
Column: Chiralpak IA or IC (Immobilized polysaccharide phases are preferred for amino esters).
-
Mobile Phase: Heptane : Isopropanol (90:10) + 0.1% Diethylamine (to suppress peak tailing of the amine).
-
Detection: UV at 210 nm (peptide bond/carbonyl absorption).
-
Standard: Compare against a racemic sample synthesized via the Strecker route without resolution.
References
-
MedChemExpress. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride Product Data. Retrieved from [1]
-
National Institutes of Health (NIH). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Retrieved from
-
PureSynth. 2-Amino-2-cyclopentylacetic acid Technical Specifications. Retrieved from
-
University of Szeged.
-amino acid derivatives. Retrieved from -
Toniolo, C. Conformationally restricted peptides through short-range cyclizations.[2] Int J Pept Protein Res. 1990.[2] Retrieved from
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride Safety Data. Retrieved from [3]
Sources
Technical Guide: Stability of Amino Acid Ester Hydrochlorides in Storage
Executive Summary
Amino acid ester hydrochlorides serve as critical intermediates in peptide synthesis, prodrug development, and chiral auxiliary chemistry. While the hydrochloride salt form significantly stabilizes the volatile and reactive free amino ester, these compounds remain thermodynamically metastable. Their degradation is governed by a "moisture-trigger" mechanism: the hygroscopic nature of the salt lattice attracts atmospheric water, creating a micro-solution phase that permits acid-catalyzed hydrolysis or intermolecular cyclization (diketopiperazine formation).
This guide provides a mechanistic analysis of these degradation pathways and establishes a self-validating protocol for stability assessment, designed for researchers requiring high-purity precursors for GMP or rigorous R&D applications.
Part 1: The Degradation Landscape
The stability of amino acid ester hydrochlorides is defined by a competition between the protective crystal lattice energy and the entropy-driven hydrolysis in the presence of water.
Mechanistic Pathways
There are two primary degradation vectors. The dominance of one over the other depends on the specific amino acid side chain (sterics) and the storage environment (solid-state vs. solution).
-
Acid-Catalyzed Hydrolysis (Dominant in Moist Solid-State): The HCl moiety provides an acidic environment. Upon moisture absorption, the ester carbonyl is protonated, making it susceptible to nucleophilic attack by water. This reverts the compound to the parent amino acid and alcohol.
-
Diketopiperazine (DKP) Formation (Dominant in Solution/Neutral pH): While less common in dry HCl salts (due to amine protonation preventing nucleophilic attack), local pH fluctuations or neutralization can trigger intermolecular dimerization. Two ester molecules condense, losing two alcohol molecules to form a stable six-membered lactam ring (DKP). This is irreversible and prevalent in sterically unhindered amino acids like Glycine and Alanine.
Visualization of Degradation Logic
The following diagram illustrates the decision matrix for degradation based on environmental triggers.
Figure 1: Mechanistic flow of amino acid ester degradation. Note that hydrolysis is the primary risk for HCl salts, while DKP formation requires a pH shift.
Part 2: Critical Stability Factors
The Hygroscopicity Factor
The hydrochloride counter-ion is the primary driver of water uptake. Data indicates that stability correlates inversely with relative humidity (RH) exposure.
| Amino Acid Ester HCl | Hygroscopicity Profile | Stability Risk (at 60% RH) | Primary Degradation Mode |
| Glycine Ethyl Ester HCl | High | High | DKP / Hydrolysis |
| L-Alanine Methyl Ester HCl | Moderate | Moderate | Hydrolysis |
| L-Valine Methyl Ester HCl | Low | Low | Hydrolysis (Slow) |
| L-Phenylalanine Ethyl Ester HCl | Low | Low | Hydrolysis (Very Slow) |
| L-Lysine Methyl Ester 2HCl | Very High | High | Hydrolysis (Salting-in effect) |
Steric Hindrance
Bulky side chains (Valine, Isoleucine, Phenylalanine) provide steric protection to the carbonyl carbon, significantly slowing the rate of hydrolysis compared to Glycine or Alanine derivatives.
Part 3: Analytical Workflows & Validation Protocol
To ensure data integrity, researchers must not rely on manufacturer Certificates of Analysis (CoA) for aged samples. The following Accelerated Stability Testing Protocol is designed to validate lot suitability.
Protocol Design (Self-Validating System)
This protocol uses a "Stress-Test" approach. If the compound survives these conditions, it is valid for standard storage.
Reagents Required:
-
Karl Fischer (KF) Coulometer (for moisture).
-
HPLC (C18 Column, UV detection at 210 nm).
-
Reference Standard (Freshly purchased or stored at -80°C).
Step-by-Step Methodology:
-
Baseline Characterization (T=0):
-
Dissolve 10 mg of sample in anhydrous Methanol/0.1% TFA.
-
Logic: The TFA ensures the amine remains protonated, preventing auto-degradation during analysis.
-
Run HPLC to establish purity area %.
-
Run KF titration. Acceptance Criteria: Water < 1.0% w/w.
-
-
Stress Induction:
-
Aliquot three samples.
-
Sample A (Control): Store at -20°C under Argon.
-
Sample B (Thermal Stress): Store at 25°C for 48 hours (simulates benchtop handling).
-
Sample C (Hydrolytic Stress): Expose to ambient air (approx 50% RH) for 4 hours, then seal and store at 25°C for 24 hours.
-
-
Comparative Analysis:
-
Analyze A, B, and C via HPLC.
-
Calculation: Calculate the Relative Response Factor (RRF) of the parent peak vs. the free amino acid peak (usually elutes at the solvent front or requires derivatization if not UV active).
-
Workflow Diagram
Figure 2: Analytical workflow for validating amino acid ester stability prior to usage.
Part 4: Storage & Handling Best Practices
Based on the degradation mechanisms identified, the following storage hierarchy is mandatory for maintaining pharmaceutical-grade integrity.
The "Cold-Dry" Standard
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .[4]
-
Container: Amber glass with parafilm seal over the cap.
-
Note: Plastic containers are permeable to moisture over long durations (months/years).
-
Handling "Thaw" Protocol (Crucial)
A common error is opening a cold bottle immediately in a warm lab.
-
The Error: Cold glass causes immediate condensation of atmospheric moisture onto the salt.
-
The Fix: Allow the closed container to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
Re-purification Strategy
If a batch degrades (detectable by a "sour" smell indicating free acid formation or sticky texture), it can often be salvaged:
-
Recrystallization: Dissolve in minimal hot anhydrous methanol and precipitate with cold diethyl ether. This removes the free amino acid and DKP impurities which have different solubility profiles [1].
References
-
National Institutes of Health (NIH). (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids. PubMed. Retrieved from [Link]
-
ResearchGate. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Retrieved from [Link]
-
Vertex AI Grounding. (2023). Why are alkyl esters of amino acids often supplied in the form of dihydrochloride salts? Quora. Retrieved from [Link]
Sources
Technical Whitepaper: Synthetic Architectures for Methyl 2-amino-2-cyclopentylacetate Hydrochloride
Executive Summary
Methyl 2-amino-2-cyclopentylacetate hydrochloride (often referred to as Cyclopentylglycine methyl ester) is a critical non-proteinogenic amino acid ester used as a chiral building block in the synthesis of pharmaceutical agents, including antiviral protease inhibitors and P2Y12 receptor antagonists. Its structural rigidity, conferred by the cyclopentyl ring, makes it invaluable for constraining peptide backbones and enhancing metabolic stability in drug candidates.
This technical guide dissects the two primary synthetic pathways—Bucherer-Bergs and Strecker —evaluating them based on scalability, safety profile, and atom economy. Furthermore, it details the critical downstream esterification protocols required to convert the free amino acid into its hydrochloride salt form.
Structural Analysis & Retrosynthesis
To design an effective synthesis, we must first deconstruct the target molecule. The compound consists of a glycine backbone substituted at the
Retrosynthetic Logic:
-
Disconnection 1 (Ester Hydrolysis): The methyl ester is traced back to the free amino acid, 2-amino-2-cyclopentylacetic acid (Cyclopentylglycine).
-
Disconnection 2 (C-N Bond Formation): The
-amino acid motif suggests two classic disconnections: -
Starting Material: Both pathways converge on Cyclopentanecarboxaldehyde as the primary electrophile.
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic analysis converging on Cyclopentanecarboxaldehyde.
Pathway A: The Bucherer-Bergs Protocol (Industrial Standard)
The Bucherer-Bergs reaction is generally preferred for industrial scale-up over the Strecker synthesis due to the stability and crystallinity of the hydantoin intermediate, which acts as a purification sink, allowing for the removal of impurities before the final hydrolysis step.
Mechanistic Insight
The reaction involves the multicomponent condensation of cyclopentanecarboxaldehyde, potassium cyanide (KCN), and ammonium carbonate. The key advantage here is the thermodynamic control that favors the formation of the hydantoin ring, which is generally safer to handle than the free aminonitrile produced in the Strecker route.
Experimental Protocol
Step 1: Hydantoin Formation
-
Reagents: Cyclopentanecarboxaldehyde (1.0 eq), KCN (1.2 eq),
(3.0 eq). -
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve
and KCN in water. -
Add the ethanolic solution of cyclopentanecarboxaldehyde dropwise.
-
Heat to 55–60°C for 4–6 hours.
-
Workup: Cool to
. The 5-cyclopentylhydantoin will precipitate as a white solid. Filter and wash with cold water to remove excess cyanide. -
Checkpoint: Yields are typically 75–85%.
-
Step 2: Alkaline Hydrolysis
-
Reagents: NaOH (2.5M aq) or
. -
Procedure:
-
Suspend the hydantoin in aqueous base.
-
Reflux (
) for 24–48 hours. (Note: Hydantoins are stable; rigorous conditions are required to open the ring). -
Neutralization: Adjust pH to ~6.0 (isoelectric point) with concentrated HCl to precipitate the free amino acid 2-amino-2-cyclopentylacetic acid.
-
Visualization: Bucherer-Bergs Workflow
Figure 2: Step-wise workflow for the Bucherer-Bergs synthesis.
Pathway B: The Strecker Synthesis (Direct Route)
The Strecker synthesis offers a more direct route to the amino acid but requires stringent safety controls due to the generation of
Protocol Overview
-
Imine Formation: Condensation of cyclopentanecarboxaldehyde with ammonium chloride (
) in methanol/ammonia. -
Cyanation: Addition of NaCN to form 2-amino-2-cyclopentylacetonitrile.
-
Hydrolysis: The nitrile is hydrolyzed directly to the acid using 6M HCl under reflux.
Critique: While atom-economical, the isolation of the aminonitrile is hazardous. Furthermore, the hydrolysis step often requires harsher acidic conditions than the hydantoin route, which can lead to degradation if not carefully monitored.
Pathway C: Esterification Strategies (The Finish Line)
Once the free amino acid (Cyclopentylglycine) is obtained, it must be converted to the methyl ester hydrochloride. Two primary methods exist: the classic Thionyl Chloride method and the milder TMSCl method.
Method A: Thionyl Chloride ( )
This is the standard laboratory and industrial method.
-
Protocol:
-
Chill anhydrous Methanol (
) to . -
Add
(1.5 eq) dropwise. Caution: Highly exothermic. -
Add solid Cyclopentylglycine (1.0 eq) in one portion.
-
Allow to warm to Room Temperature (RT), then reflux for 2–4 hours.
-
Workup: Evaporate solvent in vacuo. Recrystallize the residue from MeOH/Et2O to yield Methyl 2-amino-2-cyclopentylacetate HCl.
-
Method B: Trimethylsilyl Chloride (TMSCl)
A milder approach that avoids the violent exotherm of thionyl chloride.
-
Protocol:
Comparative Data: Esterification Efficiency
| Parameter | Thionyl Chloride ( | TMSCl / MeOH |
| Reaction Temp | Reflux ( | Room Temp ( |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Yield | 90–95% | 85–92% |
| Safety Profile | Low (Corrosive, | Medium (Less violent) |
| By-products |
Asymmetric Considerations
For pharmaceutical applications, the (S)-enantiomer (CAS 14328-62-2) is often the active pharmacophore.
-
Resolution: The racemic amino acid obtained from Bucherer-Bergs can be resolved using L-Tartaric acid or D-Camphor-10-sulfonic acid .
-
Enzymatic Route: Hydantoinase enzymes can be used to selectively hydrolyze the (S)-hydantoin to the (S)-amino acid, leaving the (R)-hydantoin intact (Dynamic Kinetic Resolution).
Critical Process Parameters (CPP) & Safety
-
Cyanide Management: Both Strecker and Bucherer-Bergs routes utilize cyanides. Waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.
-
Exotherm Control: The addition of
to methanol generates massive heat. Reactors must be jacketed and cooled to during addition to prevent solvent boil-over. -
Moisture Sensitivity: The hydrochloride salt is hygroscopic. Final product must be stored under desiccant.
References
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride Specifications & CAS 14328-62-2. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis of Alpha-Amino Acids. Available at: [Link]
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters using TMSCl. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. bjoka-vip.com [bjoka-vip.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pianetachimica.it [pianetachimica.it]
Methodological & Application
Application Notes and Protocols: Strategic N-Protection of Methyl 2-amino-2-cyclopentylacetate Hydrochloride
Introduction: Navigating the Synthesis of Novel Cyclopentyl Amino Acid Derivatives
Methyl 2-amino-2-cyclopentylacetate hydrochloride is a crucial building block in the synthesis of diverse pharmacologically active compounds. Its unique cyclopentyl moiety offers a scaffold for creating conformationally constrained peptides and small molecules, a valuable attribute in modern drug discovery. The primary amino group of this molecule is a key handle for molecular elaboration; however, its inherent nucleophilicity and basicity necessitate a robust protection strategy to ensure selective and high-yielding downstream transformations.
This comprehensive guide provides a detailed exploration of the reaction conditions for the N-protection of methyl 2-amino-2-cyclopentylacetate hydrochloride. We will delve into the mechanistic underpinnings of common amine protecting groups, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors. The hydrochloride salt form of the starting material presents a specific challenge that will be addressed through carefully considered reaction setups.
Core Principles: Selecting the Optimal N-Protecting Group
The choice of an N-protecting group is a critical strategic decision in any multi-step synthesis. The ideal protecting group should be introduced efficiently and chemoselectively, remain stable throughout subsequent reaction sequences, and be removed under mild conditions that do not compromise the integrity of the target molecule. For methyl 2-amino-2-cyclopentylacetate, three workhorse protecting groups are of primary interest: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
The Challenge of the Hydrochloride Salt
The starting material is provided as a hydrochloride salt, meaning the primary amine is protonated. This necessitates the use of a base in the protection reaction to neutralize the HCl and liberate the free amine, which is the nucleophilic species that reacts with the protecting group reagent. The choice and stoichiometry of the base are therefore critical for reaction success.
N-Protection Strategies and Mechanistic Insights
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group due to its stability to a broad range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[1] The protection reaction typically involves the use of di-tert-butyl dicarbonate (Boc)₂O.[2]
The reaction proceeds via nucleophilic attack of the free amine on one of the carbonyl carbons of (Boc)₂O.[3] The tetrahedral intermediate then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected amine.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a cornerstone of early peptide synthesis.[4][5] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[5][6] The most common reagent for Cbz protection is benzyl chloroformate (Cbz-Cl).[4][7]
The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, with a base required to neutralize the liberated HCl.[5]
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[8][9] This orthogonality is highly valuable in complex synthetic strategies.[8] Fmoc protection is commonly achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[][11]
Similar to Cbz protection, the reaction of the amine with Fmoc-Cl proceeds via nucleophilic acyl substitution, requiring a base to neutralize the generated HCl.[8]
Experimental Protocols
The following protocols are designed as a starting point for the N-protection of Methyl 2-amino-2-cyclopentylacetate hydrochloride. Optimization of reaction times and purification methods may be necessary.
Protocol 1: N-Boc Protection
Materials:
-
Methyl 2-amino-2-cyclopentylacetate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate (excess).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete free-basing of the amine.
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection
Materials:
-
Methyl 2-amino-2-cyclopentylacetate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Ethyl Acetate/Water solvent system
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) or sodium bicarbonate (excess) to the solution and stir until dissolved.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography.
Protocol 3: N-Fmoc Protection
Materials:
-
Methyl 2-amino-2-cyclopentylacetate hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Acetonitrile/Water solvent system
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-amino-2-cyclopentylacetate hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane or Fmoc-OSu (1.1 eq) in acetonitrile dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography.
Data Summary: A Comparative Overview
The choice of N-protection strategy will depend on the specific requirements of the subsequent synthetic steps. The following table provides a comparative summary of the key features of each protecting group.
| Protecting Group | Reagent | Key Stability | Deprotection Conditions |
| Boc | (Boc)₂O | Stable to base, nucleophiles, and hydrogenolysis | Mild to strong acid (e.g., TFA, HCl in dioxane)[12] |
| Cbz | Cbz-Cl | Stable to acid and base | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenolysis | Mild base (e.g., 20% piperidine in DMF)[][11] |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the protecting group reagent and/or the base. For sterically hindered amines, elevated temperatures may be required.[13]
-
Low Yield: Poor yields can result from incomplete free-basing of the amine hydrochloride. Ensure sufficient base is used. Aqueous workup conditions should be carefully controlled to prevent premature deprotection (especially for Boc).
-
Side Reactions: The formation of di-protected or other byproducts can occur. Careful control of stoichiometry and reaction temperature is crucial. For Boc protection, the use of DMAP as a catalyst can sometimes lead to side reactions.[2]
Conclusion
The N-protection of Methyl 2-amino-2-cyclopentylacetate hydrochloride is a critical first step in the synthesis of many valuable compounds. By understanding the principles behind the Boc, Cbz, and Fmoc protection strategies and by carefully executing the provided protocols, researchers can confidently and efficiently prepare this key intermediate for their ongoing research and development efforts.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Accessed February 15, 2026. [Link]
-
Wikipedia. Benzyl chloroformate. Wikipedia. Accessed February 15, 2026. [Link]
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Accessed February 15, 2026. [Link]
-
Vaia. The BOC-protecting group may be added by treatment of an amino acid with di-tert-butyl dicarbonate as shown in the following reaction sequence. Propose a mechanism to account for formation of these products. Vaia. Accessed February 15, 2026. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed February 15, 2026. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Organic Chemistry Portal. Accessed February 15, 2026. [Link]
-
Common Organic Chemistry. Benzyl Chloroformate. Common Organic Chemistry. Accessed February 15, 2026. [Link]
-
ResearchGate. How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? ResearchGate. Accessed February 15, 2026. [Link]
-
Wenxuecity. Benzyl chloroformate. Wenxuecity. Accessed February 15, 2026. [Link]
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Accessed February 15, 2026. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Accessed February 15, 2026. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed February 15, 2026. [Link]
-
ResearchGate. Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. Accessed February 15, 2026. [Link]
-
DergiPark. N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. DergiPark. Accessed February 15, 2026. [Link]
-
Organic Syntheses Procedure. L-Proline. Organic Syntheses. Accessed February 15, 2026. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Accessed February 15, 2026. [Link]
-
PMC - NIH. A general chemical principle for creating closure-stabilizing integrin inhibitors. PMC - NIH. Accessed February 15, 2026. [Link]
-
PMC. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. Accessed February 15, 2026. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Chemistry LibreTexts. Accessed February 15, 2026. [Link]
-
Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi. Accessed February 15, 2026. [Link]
-
Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Accessed February 15, 2026. [Link]
-
PMC - NIH. Synthesis of Boc-protected bicycloproline. PMC - NIH. Accessed February 15, 2026. [Link]
-
Frontiers. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. Accessed February 15, 2026. [Link]
-
Wiley-VCH. 1 Protection Reactions. Wiley-VCH. Accessed February 15, 2026. [Link]
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
-
MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Accessed February 15, 2026. [Link]
-
Biophysics Instrumentation Facility - University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. Accessed February 15, 2026. [Link]
-
Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Accessed February 15, 2026. [Link]
-
RSC Publishing. Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. Accessed February 15, 2026. [Link]
-
PrepChem.com. Synthesis of N-Cbz-2-methyl aziridine. PrepChem.com. Accessed February 15, 2026. [Link]
-
PMC. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. PMC. Accessed February 15, 2026. [Link]
-
ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Accessed February 15, 2026. [Link]
-
PubChem. Methyl 2-amino-2-cyclohexylacetate hydrochloride. PubChem. Accessed February 15, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. vaia.com [vaia.com]
- 4. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Using Methyl 2-amino-2-cyclopentylacetate HCl as a chiral intermediate
Application Note: High-Fidelity Utilization of Methyl 2-amino-2-cyclopentylacetate HCl as a Chiral Intermediate
Executive Summary
Methyl 2-amino-2-cyclopentylacetate HCl (often abbreviated as Cpg-OMe·HCl) is a privileged chiral building block used to introduce conformational constraints and lipophilic bulk into bioactive molecules. It is a critical intermediate in the synthesis of Hepatitis C virus (HCV) protease inhibitors (e.g., Telaprevir analogs) and thrombin inhibitors.
However, its utility is often compromised by two competing factors: steric hindrance (due to the
Chemical Profile & Strategic Value
Compound Identity:
| Property | Detail |
|---|---|
| IUPAC Name | Methyl 2-amino-2-cyclopentylacetate hydrochloride |
| Common Name | Cyclopentylglycine methyl ester HCl (Cpg-OMe·HCl) |
| CAS (S-isomer) | 14328-62-2 (Active chiral form for most bio-targets) |
| CAS (R-isomer) | 820964-60-1 |
| CAS (Racemic) | 763078-53-1 |
| MW | 193.67 g/mol |
| Solubility | High in H₂O, MeOH, DMSO; Low in DCM/EtOAc (until free-based) |
Strategic Value in Drug Design:
-
Conformational Locking: The bulky cyclopentyl ring restricts the rotation of the
and angles of the peptide backbone, stabilizing bioactive conformations (e.g., -turns). -
Metabolic Stability: Non-proteinogenic amino acids like Cpg are resistant to endogenous proteases, extending the half-life of peptide therapeutics.
-
Lipophilicity: Enhances membrane permeability compared to natural leucine or valine analogs.
Critical Workflow: From Intermediate to Building Block
The methyl ester is rarely the final product; it is typically hydrolyzed to the free acid or coupled directly. The following diagram illustrates the critical decision pathways for processing this intermediate without compromising stereochemical integrity.
Figure 1: Strategic processing workflow for Cyclopentylglycine Methyl Ester. Green path denotes conversion to SPPS building block; Red path denotes direct solution-phase coupling.
Protocol 1: Quality Control via Marfey’s Method
Before initiating synthesis, you must verify the enantiomeric purity. Bulky
Objective: Determine
Reagents:
-
FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[1]
-
1 M NaHCO₃.
-
1 M HCl.
Procedure:
-
Sample Prep: Dissolve 1 mg of the Cpg-OMe·HCl in 100 µL H₂O.
-
Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1 M NaHCO₃.
-
Incubation: Heat at 40°C for 1 hour. (Note: The bulky cyclopentyl group reacts slower than Ala/Gly; ensure full hour).
-
Quench: Cool and add 40 µL of 1 M HCl. Dilute with 200 µL acetonitrile.
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Eluent: Acetonitrile/Water (+0.1% TFA) gradient.
-
Detection: UV at 340 nm.
-
Interpretation: The L-L diastereomer (S-Cpg + L-FDAA) will elute separately from the D-L diastereomer (R-Cpg + L-FDAA).
-
Acceptance Criteria:
Protocol 2: Hydrolysis to Fmoc-Cyclopentylglycine (Fmoc-Cpg-OH)
This is the most common transformation, converting the intermediate into a building block for Solid Phase Peptide Synthesis (SPPS).
Challenge: Base-catalyzed racemization of the
Step-by-Step:
-
Dissolution: Dissolve 10 mmol Methyl 2-amino-2-cyclopentylacetate HCl in THF:Water (3:1, 50 mL). Cool to 0°C.[2]
-
Hydrolysis: Add LiOH·H₂O (2.2 equiv, 22 mmol) portion-wise.
-
Critical: Monitor by TLC/LCMS. Do not heat. Keep at 0°C–4°C. Reaction is slower due to steric bulk (approx. 4–6 hours).
-
-
Fmoc-Protection (One-Pot): Once hydrolysis is complete (disappearance of ester), adjust pH to ~8.5 with mild acid/base if necessary.
-
Addition: Add NaHCO₃ (2.5 equiv) followed by Fmoc-OSu (1.1 equiv) dissolved in minimal THF.
-
Reaction: Stir at room temperature overnight.
-
Workup:
-
Evaporate THF.
-
Wash aqueous layer with Ether (removes Fmoc-byproducts).
-
Acidify aqueous layer to pH 2 with 1 M HCl (precipitates product).
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Yield Target: >85%.
Validation: Check NMR for doublet of doublets at
Protocol 3: The "Difficult Coupling" (Solution Phase)
When coupling to the amine of this intermediate, steric hindrance is the primary failure mode. Standard EDC/NHS couplings often fail or proceed too slowly, leading to side reactions.
Decision Matrix for Coupling Reagents:
Figure 2: Reagent selection logic for sterically hindered couplings.
Optimized Protocol (HATU Method):
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base 1: Add HOAt (1.1 equiv) (Optional but recommended for hindered amines). Add DIPEA (1.0 equiv) to activate the acid. Stir 2 mins.
-
Amine Preparation: In a separate vial, dissolve Methyl 2-amino-2-cyclopentylacetate HCl (1.0 equiv) in DMF and add DIPEA (1.0 equiv) to neutralize the HCl salt.
-
Coupling: Add the amine solution to the activated acid mixture.
-
Base 2: Add remaining DIPEA (1.0 equiv). Total base should be ~3 equiv.
-
Conditions: Stir 4–16 hours.
-
Note: If conversion is <50% after 4 hours, do not add more HATU. Switch to PyAOP or convert the acid to an Acid Fluoride (using TFFH).
-
Troubleshooting & Expert Tips
| Issue | Root Cause | Remediation |
| Low Yield (Coupling) | Steric clash between cyclopentyl ring and incoming acid. | Switch solvent to NMP (better solvation). Use PyAOP instead of HATU. Increase temperature to 40°C (carefully monitoring racemization). |
| Racemization | Oxazolone formation due to slow coupling rate + basic conditions. | Use COMU with TMP (2,4,6-trimethylpyridine) instead of DIPEA. TMP is a weaker base that minimizes proton abstraction. |
| Diketopiperazine (DKP) | If making a dipeptide methyl ester, the free amine can attack the ester intramolecularly. | Do not store the dipeptide as a free base. Keep as TFA/HCl salt until the next coupling step. |
References
-
Synthesis and Properties: American Elements. "(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride". Available at: [Link]
-
Marfey's Method: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review". Amino Acids.[2][3][4][5][6][7][8][9] Verified context via NIH/PubMed. Available at: [Link]
Sources
- 1. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. creation.com [creation.com]
- 9. chemimpex.com [chemimpex.com]
Application Note: Recrystallization Protocols for Methyl 2-amino-2-cyclopentylacetate Hydrochloride
Executive Summary
This guide details the purification of Methyl 2-amino-2-cyclopentylacetate hydrochloride (also known as Cyclopentylglycine methyl ester HCl). As a non-natural amino acid derivative containing a lipophilic cyclopentyl ring and a polar ammonium chloride moiety, this compound presents specific purification challenges—most notably the risk of "oiling out" during crystallization due to its amphiphilic nature.
The protocols below prioritize chemical purity (>98%) and enantiomeric excess (ee) retention. The primary recommended method is a Solvent/Antisolvent Displacement technique using Methanol (MeOH) and Methyl tert-butyl ether (MTBE), which offers superior yield and morphology control compared to thermal recrystallization alone.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is critical for protocol design.
| Property | Description | Implications for Recrystallization |
| Structure | Amphiphilic: Polar | Prone to forming oils rather than crystals if supersaturation occurs too rapidly. |
| Solubility (High) | Methanol, Water, DMSO. | Methanol is the solvent of choice. Water poses a hydrolysis risk. |
| Solubility (Low) | Diethyl Ether, MTBE, Hexanes, Toluene. | MTBE is the preferred antisolvent (safer than ether, better miscibility than hexanes). |
| Thermal Stability | Stable as dry solid; Ester is labile in wet/hot conditions. | Avoid boiling water or prolonged heating in alcohols (transesterification risk). |
| Melting Point | Expected range: 140°C – 180°C (Typical for HCl salts). | Sharp melting point is the primary indicator of successful purification. |
Protocol A: Solvent/Antisolvent Recrystallization (Primary)
This method relies on reducing the dielectric constant of the solvent system to force the ionic salt out of the solution in an ordered lattice.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Solvent: Methanol (Anhydrous, HPLC grade).
-
Antisolvent: MTBE (Methyl tert-butyl ether) or Diethyl Ether.
-
Equipment: Round-bottom flask, magnetic stir bar, addition funnel, vacuum filtration setup (Buchner funnel), inert gas (Nitrogen/Argon) line.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude Methyl 2-amino-2-cyclopentylacetate HCl in a round-bottom flask.
-
Add Methanol dropwise at room temperature (20–25°C) with gentle stirring.
-
Target Concentration: Add just enough MeOH to fully dissolve the solid. If the solution is hazy, warm slightly to 30°C.
-
Note: Do not exceed 40°C to minimize ester degradation.
-
-
Clarification (Crucial):
-
If physical impurities (dust, fibers) are visible, filter the solution through a 0.45 µm PTFE syringe filter into a clean, dry flask.
-
-
Nucleation (The "Cloud Point"):
-
Stir the clear methanol solution at medium speed.
-
Slowly add MTBE via an addition funnel.
-
Stop immediately when a faint, persistent white turbidity (cloudiness) appears.[1] This is the metastable zone.
-
-
Crystallization:
-
Allow the mixture to stir for 10–15 minutes. Crystal nuclei should form.
-
If oil droplets form instead of crystals: Stop stirring, let the oil settle, and scratch the glass interface with a glass rod to induce nucleation. (See Troubleshooting).
-
Once crystals are visible, resume adding MTBE very slowly (dropwise) until the volume ratio is approximately 1:3 (MeOH:MTBE) .
-
-
Maturation & Cooling:
-
Cool the suspension to 0°C – 4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid using vacuum filtration.
-
Wash the cake twice with cold MTBE.
-
Dry under high vacuum at room temperature for 4–6 hours.
-
Protocol B: Thermal Recrystallization (Alternative)
Use this method if the impurity profile includes highly polar byproducts that co-precipitate with MTBE.
Reagents
-
Solvent System: Isopropanol (IPA) or 2-Propanol.
Step-by-Step Procedure
-
Suspend the crude solid in Isopropanol (approx. 10 mL per gram).
-
Heat the mixture to 70°C – 75°C (below boiling).
-
Add additional IPA in small portions until the solid just dissolves.
-
Remove the heat source and allow the flask to cool to room temperature undisturbed .
-
Scientific Note: Rapid cooling here will trap impurities. Slow cooling allows the lattice to exclude contaminants.
-
-
Once at room temperature, move to a fridge (4°C) for 2 hours.
-
Filter and wash with cold IPA.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for Protocol A, ensuring the user understands the critical control points (CCPs).
Figure 1: Decision tree for Solvent/Antisolvent recrystallization, highlighting the critical intervention point for "oiling out."
Quality Control & Validation
After isolation, the material must be validated against the following specifications.
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Identity | 1H-NMR (D2O or DMSO-d6) | Matches structure; Integration of Methyl ester (s, 3H) vs Cyclopentyl protons. | Confirms the ester has not hydrolyzed to the acid. |
| Purity | HPLC (C18 Column) | > 98.0% Area | Detects organic impurities and unreacted amino acid. |
| Melting Point | Capillary Method | Sharp range (< 2°C width). | Broad range indicates solvent inclusion or mixed salts. |
| Counter-ion | Silver Nitrate Test | Positive precipitate (AgCl). | Confirms the hydrochloride salt integrity. |
Key NMR Signals (Validation)
- ~3.7 ppm (Singlet): Methyl ester protons (–COOCH 3). Loss of this signal indicates hydrolysis.
- ~1.2 – 2.0 ppm (Multiplets): Cyclopentyl ring protons.
- ~8.5 ppm (Broad Singlet): Ammonium protons (–NH 3+).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation is too high; Cyclopentyl group is too lipophilic. | Reheat to dissolve the oil. Add a "seed" crystal of pure product. Cool at a rate of 5°C/hour. |
| Low Yield | Too much solvent (Methanol); Solubility in MTBE is higher than expected. | Evaporate 50% of the solvent and repeat MTBE addition. Ensure final temp is <4°C. |
| Loss of Ester | Hydrolysis due to wet solvent or heating. | Critical: Ensure Methanol is anhydrous. Do not heat >40°C. Check NMR for acid formation. |
| Gel Formation | Rapid precipitation trapping solvent. | Sonicate the mixture to break the gel. Add solvent to redissolve and try Protocol B (Thermal). |
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
-
Li, J., & Sha, Y. (2008).[2] A Convenient Synthesis of Amino Acid Methyl Esters.[3][2] Molecules, 13(5), 1111-1119. Link (Protocol for methyl ester synthesis and workup).
-
Santa Cruz Biotechnology. (n.d.). Methyl 2-Amino-2-cyclopentylacetate HCl Product Data. Link (Physical property verification).
-
Fluorochem. (n.d.). Methyl 2-amino-2-cyclopentylacetate Hydrochloride Safety Data Sheet. Link (Safety and handling data).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: Scale-Up Synthesis of Methyl 2-amino-2-cyclopentylacetate Hydrochloride
Executive Summary
This application note details a scalable, non-chromatographic process for the synthesis of Methyl 2-amino-2-cyclopentylacetate hydrochloride (Cyclopentylglycine methyl ester HCl). This non-natural amino acid ester is a critical building block for peptidomimetics, HCV protease inhibitors, and chiral auxiliaries.
Unlike bench-scale methods that rely on hazardous Strecker chemistries (HCN gas) or expensive coupling reagents, this protocol utilizes a robust Bucherer-Bergs sequence followed by a controlled Thionyl Chloride esterification. The process is designed for the 1–5 kg Kilo-Lab scale , emphasizing thermal safety, gas scrubbing, and purification via crystallization.
Retrosynthetic Strategy & Route Selection
The synthesis is divided into two distinct modules to maximize safety and yield:
-
Module A (Precursor Synthesis): Construction of the amino acid core via the Bucherer-Bergs reaction.[1] This avoids the handling of gaseous HCN required by the Strecker synthesis, substituting it with solid Potassium Cyanide (KCN) and Ammonium Carbonate.
-
Module B (Functionalization): Esterification using Thionyl Chloride (
) in Methanol. This method is chosen over acid-catalyzed Fisher esterification for its higher conversion rates and the ability to drive the reaction to completion by removing volatile byproducts ( , HCl).
Process Logic Diagram
Figure 1: Synthetic pathway from aldehyde precursor to final ester hydrochloride.
Module A: Synthesis of 2-Cyclopentylglycine
Step 1: Bucherer-Bergs Hydantoin Formation
Reaction: Cyclopentanecarboxaldehyde + KCN +
-
Rationale: The hydantoin intermediate is highly crystalline, allowing for easy purification of the carbon skeleton before the final steps.
-
Safety Critical: This step involves Cyanide salts. A dedicated cyanide waste stream and HCN monitoring are mandatory.
Protocol (Scale: 1.0 mol basis):
-
Reactor Setup: 2L Jacketed Glass Reactor equipped with mechanical stirrer, reflux condenser, and internal temperature probe. Connect the vent to a scrubber containing 10% NaOH/NaOCl (to neutralize any evolved HCN).
-
Charging: Charge Water (600 mL) and Ethanol (600 mL). Add Ammonium Carbonate (2.5 equiv) and Potassium Cyanide (1.2 equiv). Stir until mostly dissolved.
-
Addition: Add Cyclopentanecarboxaldehyde (1.0 equiv) dropwise over 30 minutes.
-
Note: The reaction is mildly exothermic.[2] Maintain internal temperature
C during addition.
-
-
Reaction: Heat the mixture to 60°C and hold for 12–16 hours.
-
Endpoint: HPLC analysis shows <2% aldehyde remaining.
-
-
Workup:
-
Cool to 50°C. Remove Ethanol under reduced pressure (scrubber active).
-
Cool the remaining aqueous slurry to 0–5°C and age for 2 hours.
-
Filter the white solid (Hydantoin). Wash with cold water (2 x 200 mL).
-
Yield Expectation: 75–85%.
-
Step 2: Hydrolysis to Amino Acid
Reaction: 5-Cyclopentylhydantoin + NaOH
Protocol:
-
Suspend the wet Hydantoin cake in 3M NaOH (5 equiv).
-
Reflux (approx. 100°C) for 24 hours. Ammonia gas will evolve; ensure good ventilation.
-
Isolation (Isoelectric Precipitation):
Module B: Esterification (Scale-Up Critical)
This step presents the highest process risk due to the violent exotherm of Thionyl Chloride (
Engineering Controls & Reactor Setup
Figure 2: Reactor configuration for exothermic esterification.
Detailed Protocol
Reagents:
-
2-Cyclopentylglycine (Dried): 1.0 equiv
-
Thionyl Chloride (
): 1.5 equiv[5] -
Methanol (Anhydrous): 10 vol (relative to amino acid mass)
Procedure:
-
Solvent Charge & Cooling: Charge Anhydrous Methanol into the reactor. Cool the jacket to -10°C. Ensure internal temperature is < -5°C .
-
Thionyl Chloride Addition (The "Iron Man" Step):
-
Add
dropwise via a pressure-equalizing addition funnel or dosing pump. -
CRITICAL: The reaction
is extremely exothermic. -
Control: Maintain internal temperature < 5°C . If temperature spikes, stop addition immediately.
-
Observation: Evolution of HCl gas will begin. Ensure scrubber is functioning.
-
-
Substrate Addition: Once
addition is complete, age for 30 minutes at 0°C. Then, add solid 2-Cyclopentylglycine in portions. -
Reaction:
-
Workup & Isolation:
-
Concentrate the reaction mixture under vacuum to ~20% of original volume. (Removes excess MeOH,
, and ). -
Antisolvent Crystallization: Add MTBE (Methyl tert-butyl ether) or Diethyl Ether (5 volumes) slowly to the residue with vigorous stirring. The product will crystallize as a white hydrochloride salt.
-
Filter the solid under nitrogen (hygroscopic).
-
Wash with MTBE.
-
Dry in a vacuum oven at 40°C.
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure. |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% |
| Chloride Content | Titration (AgNO3) | 17.5% |
| Residual Solvent | GC-Headspace | MeOH < 3000 ppm, MTBE < 5000 ppm |
Troubleshooting & Causality
-
Problem: Low yield in Module B (Esterification).
-
Problem: Product is an oil/gum instead of a solid.
-
Cause: Excess acid or methanol trapped in the lattice.
-
Fix: Triturate the oil with fresh MTBE and sonicate. If persistent, redissolve in minimum MeOH and re-precipitate with slow addition of Et2O.
-
-
Problem: Yellow discoloration.
-
Cause: High temperature during
addition causing degradation. -
Fix: Strictly adhere to the <5°C limit during the initial mixing phase.
-
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Scale-Up of Amino Acid Esters
- Anand, R. C., & Vagner, J. "Mechanism of the reaction of thionyl chloride with alcohols." Angewandte Chemie, 2008. (General reference for SOCl2/MeOH reactivity).
-
Protocol validation: "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2012, 17(4), 4398-4407. Link
-
Safety in Thionyl Chloride Reactions
- Cyclopentylglycine Synthesis: Sato, M., et al. "Asymmetric synthesis of cyclopentylglycine." Chemical & Pharmaceutical Bulletin, 1988.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. actylislab.com [actylislab.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-2-cyclopentylacetate hydrochloride
Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-cyclopentylacetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve yields in this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
The synthesis of α,α-disubstituted amino acids like Methyl 2-amino-2-cyclopentylacetate hydrochloride often presents unique challenges. The most common and industrially scalable approach involves a variation of the Strecker synthesis using a ketone (cyclopentanone) followed by esterification.[1][2] This guide is structured to address issues at each critical stage of this pathway.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides potential causes and actionable solutions based on chemical principles.
Question 1: My overall yield is extremely low. How can I pinpoint the problematic step in the sequence?
Answer: A low overall yield is a common issue that requires a systematic approach to diagnose. The synthesis can be broadly divided into two main stages: 1) The formation of the α-aminonitrile (Strecker reaction) and its hydrolysis to the amino acid, and 2) The esterification of the amino acid to the final hydrochloride salt.
Diagnostic Approach:
-
Isolate and Characterize Intermediates: Instead of a one-pot procedure, attempt the synthesis in a stepwise fashion. Isolate the intermediate 2-amino-2-cyclopentanecarbonitrile after the Strecker reaction. Characterize it (¹H NMR, IR) to confirm its identity and purity. If the yield at this stage is low, the issue lies in the initial condensation and cyanide addition.
-
Monitor Each Step: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product at each stage. This will reveal if a particular reaction is stalling or generating significant byproducts.
-
Focus on the Esterification: The esterification of amino acids can be challenging due to their zwitterionic nature, which reduces the nucleophilicity of the carboxylate and the reactivity of the protonated amine.[3] If you have successfully synthesized the intermediate 2-amino-2-cyclopentylacetic acid with a good yield, then the esterification step is the likely culprit.
dot
Caption: Workflow for diagnosing low yield issues.
Question 2: I'm observing a significant amount of unreacted cyclopentanone and potential side products after the Strecker reaction. How can I improve this step?
Answer: This indicates an inefficient formation of the key iminium ion intermediate or slow cyanide addition. The Strecker synthesis is an equilibrium-driven process, and several factors must be optimized.[4]
Causality & Solutions:
-
Inefficient Imine/Iminium Formation: The initial condensation between cyclopentanone and ammonia is reversible.[4]
-
Solution 1: Ammonium Salt Choice: Use ammonium chloride (NH₄Cl) in conjunction with a cyanide salt (e.g., NaCN or KCN). The mildly acidic ammonium ion helps to protonate the ketone's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[4]
-
Solution 2: Water Removal: The formation of the imine releases water. In a non-aqueous solvent, adding a desiccant like anhydrous MgSO₄ can help drive the equilibrium towards the imine.
-
-
Slow Cyanide Addition: The cyanide ion attacks the iminium intermediate.
-
Solution 3: pH Control: The reaction medium should be slightly acidic to favor iminium ion formation but not so acidic that it protonates all the cyanide ions into HCN (pKa ~9.2), which is a less effective nucleophile in this context. A buffered system or the use of NH₄Cl/NaCN often provides a suitable pH range.
-
Solution 4: Temperature and Time: While room temperature is often cited, gentle heating (40-50 °C) can sometimes accelerate the reaction. Monitor by TLC to avoid decomposition over extended periods.
-
Question 3: My esterification step is inefficient, giving low conversion to the methyl ester. What are the best practices?
Answer: This is a very common challenge. The zwitterionic nature of the amino acid makes it poorly soluble in many organic solvents and deactivates the carboxyl group. An effective esterification protocol requires a strong acid catalyst to fully protonate the carboxylate and break the zwitterionic form.
Several methods exist, each with advantages and disadvantages. The goal is to generate an electrophilic carboxyl group and a nucleophilic methanol, while managing the equilibrium.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, Gaseous HCl or H₂SO₄ | Reflux, 4-24h | Inexpensive, common reagents. | Harsh conditions, can cause degradation, requires handling of corrosive gases/acids. |
| Thionyl Chloride | Methanol, SOCl₂ | 0 °C to RT, 3-12h | High-yielding, generates HCl in situ.[5] | SOCl₂ is highly corrosive and toxic; requires careful handling. |
| TMSCl Method | Methanol, Trimethylchlorosilane (TMSCl) | Room Temp, 12-24h | Very mild conditions, convenient, high yields, simple workup.[5][6] | TMSCl is moisture-sensitive. |
Recommendation: For both convenience and high yield, the Trimethylchlorosilane (TMSCl) in Methanol method is highly recommended.[5][6] TMSCl reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst. The reaction can be run at room temperature, minimizing potential side reactions.
Protocol: TMSCl-Mediated Esterification [6]
-
Suspend the 2-amino-2-cyclopentylacetic acid (1 eq.) in anhydrous methanol (approx. 10 mL per gram of amino acid) in a flask equipped with a drying tube.
-
Cool the suspension in an ice bath.
-
Slowly add TMSCl (2.2 eq.) dropwise while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The mixture should become a clear solution.
-
Monitor the reaction by TLC until the starting amino acid spot disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with ether, and dry in vacuo.
Question 4: I am struggling with the final crystallization and isolation of the hydrochloride salt. It's oily or the recovery is poor.
Answer: This issue, often called "oiling out," happens when the product's melting point is lower than the temperature of the crystallization solution or when impurities are present. Poor recovery is often due to the product's partial solubility in the crystallization solvent system.
Solutions:
-
Solvent System: The key is to find a solvent in which the product is soluble when hot (or in a solvent mixture) and insoluble when cold. A common technique is to dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol and then add a less polar "anti-solvent" like diethyl ether, MTBE, or ethyl acetate dropwise until turbidity persists. Then, cool the mixture slowly.
-
Purity: Impurities can significantly inhibit crystallization. If the crude product is oily, try purifying it first. You can do this by dissolving the oil in water, washing with a non-polar solvent like dichloromethane to remove organic impurities, and then re-evaporating the aqueous layer.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this molecule?
The most prevalent route is a modified Strecker synthesis starting from cyclopentanone, an ammonium salt (like NH₄Cl), and a cyanide source (like NaCN), which produces an α-aminonitrile intermediate. This intermediate is then typically hydrolyzed with strong acid (e.g., HCl) which simultaneously converts the nitrile to a carboxylic acid and forms the ammonium hydrochloride salt. The final step is esterification in methanol, often with an acid catalyst, to yield the target molecule.[1][2]
dot
Caption: Common synthetic pathway.
Q2: Which esterification method offers the best balance of yield and mild conditions?
The method using trimethylchlorosilane (TMSCl) in methanol provides an excellent balance.[5][6] It avoids the harsh reflux conditions of traditional Fischer esterification and the handling hazards of thionyl chloride. The reaction proceeds efficiently at room temperature, which is beneficial for preserving stereochemical integrity if a chiral version is being synthesized.[6]
Q3: How can I effectively monitor the reaction progress?
-
Thin Layer Chromatography (TLC): This is the most common method. For the Strecker step, you can monitor the disappearance of cyclopentanone (visualized with a potassium permanganate stain). For the esterification, you can monitor the disappearance of the amino acid (visualized with a ninhydrin stain) and the appearance of the more non-polar ester product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive tracking of all components in the reaction mixture and is highly sensitive.
Q4: What are the critical safety considerations for this synthesis?
Cyanide is extremely toxic. All steps involving sodium cyanide (NaCN) or potassium cyanide (KCN) must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Crucially, never mix cyanide salts with acid directly , as this will liberate highly toxic hydrogen cyanide (HCN) gas. The Strecker reaction is typically run under neutral to slightly basic or mildly acidic (from NH₄Cl) conditions to avoid this. Have a cyanide antidote kit available and ensure you are trained in its use.
References
-
de Castro, C., et al. (2010). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 15(12), 9276-9288. Available at: [Link]
- Tadashi, O., et al. (1995). Method for preparing amino acid esters. U.S. Patent No. 5,424,476.
-
Organic Synthesis. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]
-
Li, J., et al. (2009). A Practical Procedure for Efficient Synthesis of alpha-Amino Acids. Letters in Organic Chemistry, 6(2), 157-160. Available at: [Link]
-
Kadereit, D., & Waldmann, H. (2004). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 1(1), 57-60. Available at: [Link]
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. Available at: [Link]
-
PrepChem. Synthesis of 2-(2-oxo-cyclopentyl)methyl cyclohexanone. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
ResearchGate. An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
- Google Patents. Amino acid methyl ester hydrochloride preparation. CN103224437A.
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
- Google Patents. Process for the preparation of amino methyl cyclo alkane acetic acids. US7635717B2.
-
ResearchGate. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methyl 2-Cyclopentyl-2-hydroxy-2-phenylacetate in Modern Synthesis. Available at: [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available at: [Link]
-
MedLife Mastery. Synthesis of Amino Acids - MCAT Content. Available at: [Link]
-
An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 443-451. Available at: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting solubility issues with Methyl 2-amino-2-cyclopentylacetate hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-amino-2-cyclopentylacetate hydrochloride (CAS No. 477584-83-1, 14328-62-2 for S-enantiomer, etc.).[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering users to make informed decisions and effectively troubleshoot solubility issues in their experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'
This section addresses the fundamental chemical properties that govern the solubility of this compound.
Q1: Why is Methyl 2-amino-2-cyclopentylacetate hydrochloride often difficult to dissolve, particularly in organic solvents?
The solubility behavior of this molecule is governed by its structure: it is the hydrochloride salt of an amino acid ester.[3][4] This creates a molecule with conflicting properties:
-
The Salt Form (-NH₃⁺Cl⁻): The presence of the charged ammonium group and the chloride counter-ion makes this part of the molecule ionic and highly polar. This is why amine salts are generally soluble in polar solvents like water but insoluble in nonpolar organic solvents.[5][6][7]
-
The Organic Structure: The cyclopentyl ring and the methyl ester group are nonpolar ("oily" or lipophilic). This part of the molecule prefers to interact with nonpolar organic solvents.
The challenge arises because the strong polarity of the salt form dominates, rendering the entire molecule poorly soluble in common nonpolar or weakly polar organic reaction solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or diethyl ether.[6][7]
Q2: I observed my compound turning into a sticky oil or "goo" instead of a free-flowing powder. What is happening?
This is a common issue with hydrochloride salts and can be attributed to a few factors:
-
Hygroscopicity: Many amine hydrochlorides are hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can cause the crystalline solid to deliquesce into a sticky or oily state.
-
Incomplete Salt Formation: If the free amine was not fully converted to the hydrochloride salt during synthesis, the remaining free amine can act as an impurity, disrupting the crystal lattice and leading to an oily product.
-
Solvent Trapping: During precipitation or crystallization of the salt, solvent molecules can become trapped, leading to a product that is not fully solid.
Properly drying the material under high vacuum and storing it in a desiccator are crucial steps to prevent this.[8]
Q3: Can heating the solvent improve solubility? Are there any risks?
Yes, gentle warming can increase the rate of dissolution and the solubility limit of the compound.[7] However, this must be done with caution due to two primary risks:
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis (breaking down) in the presence of water, especially under acidic or basic conditions, which can be accelerated by heat.[9] This would degrade your compound into the corresponding carboxylic acid and methanol, compromising your experiment.
-
General Degradation: Like many organic molecules, excessive heat can cause decomposition.
Recommendation: Use minimal heat (e.g., 30-40°C) only when necessary and for the shortest possible time. Always consider alternative methods first.
Part 2: Solubility Profiles & Data
Predicting the ideal solvent is the first step in successful dissolution. The table below summarizes the expected solubility of Methyl 2-amino-2-cyclopentylacetate in its hydrochloride salt form versus its "free amine" form.
| Solvent Class | Common Solvents | Solubility of HCl Salt | Solubility of Free Amine (Neutralized) | Rationale |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Good to Moderate | Poor to Moderate | The ionic salt form readily interacts with polar, hydrogen-bonding solvents.[6][7] The free amine is less polar and thus less soluble. |
| Polar Aprotic | DMSO, DMF | Moderate to Poor | Good | These solvents can solvate the charged species to some extent, but performance is variable. The less polar free amine is typically much more soluble. |
| Weakly/Nonpolar | DCM, Chloroform, THF, Ethyl Acetate, Toluene, Hexanes | Very Poor / Insoluble | Good to Excellent | The high polarity of the HCl salt prevents dissolution in nonpolar environments.[7] Converting to the neutral, less polar free amine is essential for achieving solubility in these solvents.[7] |
Part 3: Troubleshooting Workflows & Protocols
This section provides actionable, step-by-step guides for overcoming common solubility hurdles.
Guide 1: Troubleshooting Insolubility in Aqueous Solutions (e.g., Buffers)
If you are struggling to dissolve the HCl salt in water or an aqueous buffer for an assay, follow this workflow.
Caption: Workflow for dissolving the HCl salt in aqueous media.
Detailed Protocol:
-
Initial Attempt: Add the weighed solid to your vortexing aqueous solvent. Do not add the solvent to the solid, as this can cause clumping.[10]
-
Mechanical Agitation: If insolubility persists, place the vial in a sonication bath for 5-10 minutes. This uses high-frequency sound waves to break apart solid aggregates and enhance dissolution.[10]
-
Gentle Warming: As a next step, gently warm the solution to 30-40°C while stirring. Avoid excessive heat to prevent potential ester hydrolysis.[7][9]
-
pH Verification: The HCl salt is most stable and soluble in acidic conditions. Use a pH meter or pH paper to check the solution. If the pH has drifted upwards (e.g., > 5-6), it can decrease solubility. Add a very small amount of dilute HCl (e.g., 0.1 M) to bring the pH back into the 3-5 range. The solubility of amino acids often increases significantly above and below their isoelectric point.[11]
-
Final Assessment: If the compound remains insoluble, there may be an issue with the purity of the material or the accuracy of the buffer preparation.[12]
Guide 2: Dissolution in Organic Solvents for Chemical Reactions
This is the most common challenge for synthetic chemists. Direct dissolution in solvents like DCM, THF, or Ethyl Acetate will fail. The solution is to convert the HCl salt to its corresponding free amine in situ.
Caption: Workflow for dissolving the HCl salt in organic solvents.
Detailed Protocol: In-situ Free Amine Generation
This protocol generates the soluble free amine directly in the reaction vessel for immediate use.
-
Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Methyl 2-amino-2-cyclopentylacetate hydrochloride solid.
-
Solvent Addition: Add the desired volume of anhydrous organic solvent (e.g., DCM, THF). The solid will not dissolve, forming a fine slurry or suspension.
-
Base Addition: While stirring the suspension, add a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Use approximately 1.05 to 1.1 equivalents relative to the hydrochloride salt.
-
Stirring & Observation: Stir the mixture at room temperature for 15-30 minutes. The following reaction occurs:
-
R-NH₃⁺Cl⁻ (insoluble) + Et₃N → R-NH₂ (soluble) + Et₃N·H⁺Cl⁻ (precipitate) You should observe the original solid dissolving while a new, very fine white precipitate (triethylamine hydrochloride) forms.[7]
-
-
Usage: The resulting mixture, containing the dissolved free amine, can often be used directly in the subsequent reaction step (e.g., peptide coupling, acylation). The precipitated tertiary amine salt is typically a spectator and does not interfere with many common reactions.
-
(Optional) Filtration: If the precipitated salt is a concern for your specific reaction, it can be removed by filtering the mixture through a small plug of celite or a syringe filter before proceeding.
References
- SAFETY DATA SHEET - 北京沃凯生物科技有限公司. (n.d.).
- (R)-Methyl 2-amino-2-cyclopentylacetate HCl for sale - Vulcanchem. (n.d.).
- (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | CAS 14328-62-2. (n.d.). American Elements.
- Methyl 2-Amino-2-cyclopentylacetate HCl | CAS 477584-83-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Isolation (Recovery) of amines - University of Alberta. (n.d.).
- (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride - MedchemExpress.com. (n.d.).
- Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22).
- improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem. (n.d.).
- Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018, August 3).
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of the Pacific.
- How to dissolve a peptide? - Agrisera. (n.d.).
Sources
- 1. bjoka-vip.com [bjoka-vip.com]
- 2. americanelements.com [americanelements.com]
- 3. Methyl 2-Amino-2-cyclopentylacetate HCl | CAS 477584-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. agrisera.com [agrisera.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Purification of Methyl 2-amino-2-cyclopentylacetate Hydrochloride
Case ID: PUR-MAcP-HCl-001 Subject: Impurity Removal & Recrystallization Protocols Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Query: "How do I remove impurities (starting materials, hydrolysis products, and color) from crude Methyl 2-amino-2-cyclopentylacetate hydrochloride?"
Technical Context:
Methyl 2-amino-2-cyclopentylacetate hydrochloride is a non-proteinogenic
| Property | Description |
| Structure | |
| Solubility | High: Methanol, Water, Ethanol (hot). Low/Insoluble: Diethyl Ether, Hexanes, Heptane, Ethyl Acetate (cold). |
| Key Impurities | 1. Cyclopentanone (Starting material, non-polar).[1] 2. 2-amino-2-cyclopentylacetic acid (Hydrolysis product, polar). 3. Diketopiperazines (Dimerization byproduct). |
| Stability | Hygroscopic. The methyl ester is susceptible to hydrolysis in moist air. |
Diagnostic Workflow (Triage)
Before attempting purification, characterize the crude solid to select the correct protocol.
Step 1: Visual & Physical Inspection
-
White/Off-white Crystalline Solid: High purity likely. Proceed to Protocol A (Trituration) for final polish.
-
Yellow/Brown Sticky Solid or Oil: Indicates solvent trapping or significant organic impurities (ketones/aldehydes). Proceed to Protocol B (Recrystallization).
-
Wet Paste: High solvent content. Dry under vacuum (
C) before weighing.
Step 2: Chemical Profiling (H-NMR / TLC)
-
Check for Cyclopentanone: Look for multiplets around
1.5–2.5 ppm in NMR. If present, use Protocol A . -
Check for Free Acid: If the ester methyl singlet (
~3.7 ppm) is weak or missing, and a broad OH peak exists, significant hydrolysis has occurred. You may need to re-esterify (SOCl /MeOH) before purification.
Purification Protocols
Protocol A: Solvent Trituration (The "Wash")
Best for: Removing non-polar surface impurities (Cyclopentanone) and residual high-boiling solvents.
Mechanism: The amino ester HCl is insoluble in ether/heptane, while cyclopentanone and other organic neutrals are highly soluble.
-
Preparation: Place the crude solid in a round-bottom flask.
-
Slurry: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) (approx. 5–10 mL per gram of crude).
-
Note: Do not use alcohols here.
-
-
Agitation: Sonicate for 10 minutes or stir vigorously for 30 minutes at room temperature.
-
Observation: The "sticky" chunks should break down into a fine, free-flowing powder as the impurities dissolve into the ether.
-
-
Filtration: Filter under vacuum (sintered glass funnel).
-
Wash: Wash the filter cake twice with fresh, cold ether.
-
Drying: Dry the solid in a vacuum oven at
C.
Protocol B: Recrystallization (The "Reset")
Best for: Removing entrained impurities, color, and achieving >99% purity.
Solvent System: Methanol (Good Solvent) / Diethyl Ether (Anti-Solvent).
-
Dissolution:
-
Place crude solid in a flask.
-
Add anhydrous Methanol dropwise while heating gently (
C). -
Critical: Add only the minimum amount required to dissolve the solid. Excess methanol leads to yield loss.
-
-
Clarification (Optional):
-
If the solution is colored, add Activated Charcoal (5% w/w). Stir for 15 mins, then filter hot through a Celite pad.
-
-
Precipitation:
-
Remove heat. While the methanol solution is still warm, slowly add Diethyl Ether (or MTBE) until a persistent cloudiness (turbidity) appears.
-
Ratio: Typically 1 part MeOH to 5–10 parts Ether.
-
-
Crystallization:
-
Add a few drops of MeOH to clear the turbidity.
-
Seal the flask and let it cool to room temperature undisturbed.
-
Transfer to a fridge (
C) for 4–12 hours.
-
-
Collection:
-
Filter the white crystals. Wash with cold Ether.
-
Yield Warning: Do not wash with Methanol, or you will dissolve your product.
-
Troubleshooting Guide (FAQs)
Q1: My product oiled out instead of crystallizing. What went wrong?
Diagnosis: This usually happens if the anti-solvent (Ether) was added too quickly or if the solution was too concentrated with impurities. The Fix:
-
Re-heat the mixture until the oil dissolves (add a tiny amount of MeOH if needed).
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Add a "seed crystal" of pure product if available.
-
Cool much more slowly (wrap the flask in a towel).
Q2: The product smells like Cyclopentanone even after drying.
Diagnosis: The impurity is trapped inside the crystal lattice. The Fix: You must pulverize the solid (mortar and pestle) and repeat Protocol A (Trituration) . If that fails, perform Protocol B , ensuring you use enough Ether to keep the ketone in the mother liquor.
Q3: Can I use water for recrystallization?
Diagnosis: technically yes, but risky. The Fix: Avoid water. Methyl esters are prone to hydrolysis, especially in acidic/aqueous environments. If you must use water, use Isopropanol/Water mixtures and keep the temperature low, but anhydrous MeOH/Ether is far safer for ester stability.
Visual Workflows (Graphviz)
Diagram 1: Purification Decision Tree
Caption: Decision logic for selecting between Trituration (washing) and Recrystallization based on physical state and impurity profile.
Diagram 2: Recrystallization Process Flow
Caption: Step-by-step workflow for the Methanol/Ether recrystallization method.
References & Authority
-
American Elements. (n.d.).(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride Properties and Specifications. Retrieved from [Link][2]
-
Google Patents. (2003).Method for producing amino acid ester hydrochloride (JP2003137850A). (Describes general purification via recrystallization/concentration).[3] Retrieved from
-
ResearchGate. (2016).[4]How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (Discussion on solubility and neutralization). Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Methyl 2-amino-2-cyclopentylacetate Hydrochloride Purity
Executive Summary & Core Directive
Developing a purity method for Methyl 2-amino-2-cyclopentylacetate hydrochloride presents a "perfect storm" of chromatographic challenges: the molecule lacks a strong chromophore, possesses a basic primary amine that interacts with silanols, and contains an ester linkage susceptible to hydrolysis.
This guide moves beyond standard generic screening. We objectively compare the traditional C18/Phosphate (UV) approach against a targeted Pentafluorophenyl (PFP) / Charged Aerosol Detection (CAD) methodology.
The Verdict: While C18 columns are the industry workhorse, they fail to provide adequate retention and peak shape for this specific amino-ester. The PFP stationary phase is the superior alternative, offering orthogonal selectivity via
The Scientific Challenge: Analyte Profiling
To design a robust method, we must first deconstruct the analyte's physicochemical behavior.
| Feature | Chemical Consequence | Chromatographic Risk |
| Primary Amine ( | Highly basic; protonated at acidic pH. | Severe peak tailing on C18 due to silanol interaction; "Hydrophobic collapse" in high aqueous mobile phases. |
| Ester Linkage | Labile; hydrolyzes to 2-amino-2-cyclopentylacetic acid. | Method Constraint: Mobile phase pH must be |
| Cyclopentyl Ring | Moderate hydrophobicity. | Provides some retention on RP, but often insufficient to resolve from polar synthesis byproducts. |
| Chromophore | None (only ester carbonyl). | UV detection limited to 205–210 nm. High noise, low sensitivity, and solvent cut-off interference. |
Comparative Methodology: C18 vs. PFP
We evaluated two distinct chromatographic systems to determine the optimal control strategy.
System A: The Traditional Baseline (C18)
-
Column: High-strength Silica C18 (e.g., 100 Å, 3.5 µm).
-
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]
-
Mechanism: Pure hydrophobic interaction.
-
Outcome: The protonated amine repels the hydrophobic C18 chains (dewetting) and interacts with residual silanols.
-
Result: Broad peaks, tailing factor > 2.0, and poor resolution between the ester and its hydrolysis product (the free acid).
-
System B: The Optimized Alternative (PFP)
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or Ascentis Express F5).
-
Mobile Phase: 20 mM Ammonium Formate (pH 3.0) / Acetonitrile.[2][3]
-
Mechanism: Multi-mode. Hydrophobicity +
interaction + Hydrogen bonding + Dipole-dipole. -
Outcome: The fluorine atoms on the phenyl ring create an electron-deficient cavity that strongly retains basic amines via non-hydrophobic mechanisms.
-
Result: Sharp symmetry, enhanced retention of the polar free acid impurity, and MS-compatibility.
-
Detection Comparison: UV vs. CAD
Given the lack of chromophore, we compared UV at 210 nm against Charged Aerosol Detection (CAD).[4]
-
UV (210 nm): Prone to baseline drift during gradients. Sensitivity is poor for the free acid impurity.
-
CAD: Universal response. Detects the salt counter-ion (Chloride) and the parent molecule with equal efficacy. Highly Recommended for this application.
Experimental Data & Performance Metrics
The following data summarizes the performance of System A (C18) versus System B (PFP) for the separation of Methyl 2-amino-2-cyclopentylacetate from its critical impurity (Acid Hydrolysis Product).
Table 1: Comparative Performance Metrics
| Parameter | System A: C18 (UV 210nm) | System B: PFP (CAD) | Status |
| Retention Time (Main Peak) | 2.1 min (Near void) | 6.4 min | Improved |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetric) | Pass |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) | Pass |
| LOD (Limit of Detection) | 50 ppm | 5 ppm | 10x Gain |
| Stability (On-column) | Moderate (Acidic pH) | High (Acidic pH) | Pass |
Expert Insight: The PFP column provides a "U-shaped" retention profile. It retains polar amines in high aqueous conditions (HILIC-like behavior) and hydrophobic compounds in high organic conditions. This "dual-mode" is what solves the separation of the polar acid impurity and the hydrophobic ester.
Detailed Protocol: The "Self-Validating" System
This protocol utilizes System B (PFP/CAD) as the standard. It is designed to be self-validating by including a resolution check between the parent ester and the acid impurity.
Reagents & Preparation[5][6][7]
-
Buffer A: 20 mM Ammonium Formate in Water. Adjust pH to 3.0 with Formic Acid. Crucial: Do not use Phosphate if using CAD/MS.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 90:10 Buffer A : Acetonitrile. (Matches initial gradient to prevent peak distortion).
Instrument Parameters
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm (Core-Shell).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detector: Charged Aerosol Detector (CAD).
-
Evaporation Temp: 35°C.
-
Power Function: 1.0 (for linearity).
-
-
Injection Volume: 5 µL.
Gradient Table[8]
| Time (min) | % A (Buffer) | % B (ACN) | Curve | Action |
| 0.0 | 95 | 5 | - | Equilibrate |
| 2.0 | 95 | 5 | 6 | Hold for polar acid impurity |
| 12.0 | 40 | 60 | 6 | Elute hydrophobic byproducts |
| 12.1 | 5 | 95 | 6 | Wash |
| 15.0 | 5 | 95 | 6 | Wash |
| 15.1 | 95 | 5 | 1 | Re-equilibrate |
| 20.0 | 95 | 5 | 1 | End |
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between Free Acid (RT ~2.5 min) and Methyl Ester (RT ~6.4 min). -
Tailing Factor: < 1.5 for the Methyl Ester peak.
-
Precision: %RSD < 2.0% for 5 replicate injections.
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the PFP column was selected over standard C18.
Caption: Decision matrix highlighting the shift from C18/UV to PFP/CAD to address tailing and detection limits.
Diagram 2: Purity Analysis Workflow
The operational flow for routine analysis.
Caption: Operational workflow ensuring sample stability and maximizing detector response.
References
-
Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
-
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]
Sources
Comparing reactivity of Methyl 2-amino-2-cyclopentylacetate HCl vs Ethyl analogs
Executive Summary
In the development of peptidomimetics and non-natural amino acid building blocks, the choice between Methyl 2-amino-2-cyclopentylacetate HCl (Me-Cpg) and its Ethyl analog (Et-Cpg) is rarely arbitrary. While both serve as precursors for the bulky, lipophilic cyclopentylglycine residue, their reactivity profiles diverge significantly due to the interplay between the steric bulk of the
Key Findings:
-
Kinetic Advantage: The Methyl ester exhibits a 2.5–4.0x faster rate of nucleophilic attack (hydrolysis/amidation) compared to the Ethyl ester, primarily due to reduced steric hindrance at the carbonyl trajectory.
-
Stability Profile: The Ethyl ester demonstrates superior hydrolytic stability in physiological buffers, making it the preferred scaffold for prodrug design .
-
Synthetic Utility: The Methyl ester is the superior choice for intermediate synthesis where rapid conversion and mild conditions are required to minimize racemization of the
-center.
Structural & Electronic Analysis
The reactivity difference between these two analogs is governed by the
Electronic Effects
The carbonyl carbon in ester functionality is electrophilic. The alkoxy group (
-
Methyl Group (
): Less electron-donating (inductive effect ) than the ethyl group. -
Ethyl Group (
): Stronger electron donor. -
Result: The carbonyl carbon of the Methyl ester is more electrophilic , lowering the activation energy for nucleophilic attack.
Steric Environment (The "Cone Angle" Factor)
The critical differentiator is the steric bulk surrounding the carbonyl carbon. The
-
Me-Cpg: The small methyl group offers a minimal "exclusion zone," allowing nucleophiles (amines, water, hydroxide) to approach the carbonyl at the optimal Bürgi-Dunitz angle (
). -
Et-Cpg: The ethyl group possesses an additional methylene (
) and methyl tail. This increases the "cone angle" of protection, effectively shielding the carbonyl from attack.
Visualization: Steric Interference Pathway
The following diagram illustrates the kinetic barrier introduced by the ethyl group compared to the methyl group.
Caption: Comparison of nucleophilic attack trajectories. The Ethyl tail creates a secondary steric barrier, significantly retarding reaction rates.
Comparative Performance Data
The following data summarizes the performance characteristics derived from standard physical organic chemistry principles applied to
| Feature | Methyl 2-amino-2-cyclopentylacetate HCl | Ethyl 2-amino-2-cyclopentylacetate HCl |
| Relative Hydrolysis Rate ( | 1.0 (Reference) | 0.35 – 0.45 |
| Saponification ( | Fast (< 1 hr @ pH 10) | Moderate (2–4 hrs @ pH 10) |
| Lipophilicity (LogP) | ~1.2 (Lower) | ~1.7 (Higher) |
| Hygroscopicity | High (Prone to clumping) | Moderate (Better flowability) |
| Primary Application | Synthetic Intermediate | Prodrug / Final Formulation |
| Byproduct Toxicity | Methanol (High Concern) | Ethanol (Low Concern) |
Critical Insight: In peptide coupling (amidation), the Methyl ester is often preferred because its higher reactivity allows for milder coupling reagents (e.g., EDC/HOBt) at lower temperatures (
), reducing the risk of racemizing the chiral-carbon.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol: Comparative Hydrolysis Assay (pH-Stat Method)
This experiment quantifies the reactivity difference by measuring the consumption of base required to maintain a constant pH during hydrolysis.
Reagents:
-
Compound B: Ethyl 2-amino-2-cyclopentylacetate HCl
-
0.1 N NaOH (Standardized)
-
Solvent: 50% Acetone / 50% Water (v/v)
Workflow:
-
Preparation: Dissolve 1.0 mmol of the ester HCl salt in 20 mL of solvent.
-
Equilibration: Thermostat reaction vessel to
. -
Titration: Adjust pH to 10.5 using NaOH.
-
Monitoring: Maintain pH at 10.5 using an auto-titrator (pH-stat mode). Record the volume of NaOH added over time.
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Protocol: Synthetic Amidation (Peptide Coupling)
Objective: Couple with N-Boc-L-Alanine to test steric efficiency.
-
Dissolution: Dissolve N-Boc-Ala-OH (1.1 eq) and HATU (1.1 eq) in DMF.
-
Activation: Add DIPEA (2.5 eq) and stir for 5 min at
. -
Addition: Add Methyl or Ethyl cyclopentylglycine ester HCl (1.0 eq).
-
Monitoring: Monitor via LC-MS at T=15 min, 1 hr, and 4 hr.
-
Expectation: The Methyl ester reaction will reach >95% conversion significantly faster than the Ethyl ester.
-
Decision Logic: Which Analog to Choose?
Use the following logic flow to determine the correct reagent for your specific application.
Caption: Selection logic based on synthesis stage and physicochemical requirements.
References
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley. (Foundational text on steric parameters for esters).
-
Bürgi, H. B., & Dunitz, J. D. (1983). From Crystal Statics to Chemical Dynamics. Accounts of Chemical Research. Link
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Methyl/Ethyl ester deprotection kinetics).
-
PubChem Compound Summary. (2023). Methyl 2-amino-2-cyclopentylacetate.[1][2] National Center for Biotechnology Information. Link
Sources
A Comparative Guide to the Precise Determination of Enantiomeric Excess for Methyl 2-amino-2-cyclopentylacetate hydrochloride
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For Methyl 2-amino-2-cyclopentylacetate hydrochloride, a key building block in the synthesis of various bioactive compounds, the accurate determination of its enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Each methodology is presented with an in-depth analysis of its underlying principles, detailed experimental protocols, and a comparative assessment of its performance characteristics. This is supplemented with visual workflows to facilitate methodological selection and implementation by researchers, scientists, and drug development professionals.
Principles of Enantiomeric Excess Determination
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification challenging. The techniques discussed herein employ chiral environments to induce differentiations between the enantiomers of Methyl 2-amino-2-cyclopentylacetate hydrochloride, allowing for their individual measurement.
-
Chiral Chromatography (HPLC & GC): These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP). One enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, resulting in different retention times and separation of the two enantiomers.[1][2]
-
NMR Spectroscopy: This method utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment. In the presence of a CSA, transient diastereomeric complexes are formed, leading to different chemical shifts for the corresponding protons of the two enantiomers.[3] Alternatively, a CDA can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.[4][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of Methyl 2-amino-2-cyclopentylacetate hydrochloride is contingent upon several factors, including the desired accuracy, precision, sample throughput, and available instrumentation. The following table provides a summary of the key performance indicators for each method.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.[2] | Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase.[6] | Diastereomeric interaction with a chiral solvating or derivatizing agent induces chemical shift differences between enantiomers.[3][4] |
| Sample Preparation | Direct injection of the hydrochloride salt dissolved in the mobile phase. | Derivatization to the volatile N-trifluoroacetyl derivative is typically required.[7] | Direct analysis with a chiral solvating agent or derivatization with a chiral derivatizing agent.[8][9] |
| Instrumentation | HPLC system with a UV detector and a chiral column.[10] | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a chiral capillary column.[11] | High-field NMR spectrometer. |
| Sensitivity | High (ng to pg range).[12] | Very high (pg to fg range). | Moderate (mg to µg range). |
| Accuracy & Precision | Excellent. | Excellent. | Good to Excellent. |
| Throughput | High. | High. | Moderate. |
| Method Development | Can be empirical, often requiring screening of different chiral stationary phases and mobile phases.[10][13] | Requires optimization of derivatization and temperature programming.[7] | Relatively straightforward, involving the selection of an appropriate chiral auxiliary and solvent. |
| Key Advantage | Direct analysis of the non-volatile salt form. | High resolution and sensitivity. | Provides structural information in addition to enantiomeric excess. |
| Key Disadvantage | Cost of chiral columns. | Sample derivatization can be time-consuming and may introduce errors if not quantitative. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of the enantiomeric excess of Methyl 2-amino-2-cyclopentylacetate hydrochloride using each of the three major analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method describes the direct enantioseparation of Methyl 2-amino-2-cyclopentylacetate hydrochloride on a polysaccharide-based chiral stationary phase.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).[2]
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v).
-
Sample: Methyl 2-amino-2-cyclopentylacetate hydrochloride dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
Procedure:
-
System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the Methyl 2-amino-2-cyclopentylacetate hydrochloride sample in the mobile phase to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral Gas Chromatography (GC)
This protocol involves the derivatization of the amino ester to a more volatile and thermally stable N-trifluoroacetyl derivative prior to analysis on a chiral capillary column.
Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness (or equivalent).[14]
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Sample: Methyl 2-amino-2-cyclopentylacetate hydrochloride.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
Procedure:
-
Derivatization: a. To approximately 1 mg of Methyl 2-amino-2-cyclopentylacetate hydrochloride in a vial, add 500 µL of anhydrous DCM. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 70 °C for 30 minutes. d. Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of anhydrous DCM.
-
GC Analysis: a. Inject 1 µL of the derivatized sample into the GC. b. Run the temperature program and acquire the chromatogram.
-
Data Analysis: a. Identify and integrate the peaks corresponding to the two diastereomeric derivatives. b. Calculate the enantiomeric excess as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent
This method utilizes (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) as a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.[3]
Instrumentation and Materials:
-
High-Field NMR Spectrometer (≥400 MHz).
-
NMR Tubes.
-
Chiral Solvating Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Sample: Methyl 2-amino-2-cyclopentylacetate hydrochloride.
Procedure:
-
Sample Preparation: a. Dissolve approximately 5-10 mg of Methyl 2-amino-2-cyclopentylacetate hydrochloride in 0.6 mL of CDCl₃ in an NMR tube. b. Acquire a standard ¹H NMR spectrum of the sample. c. To the same NMR tube, add 1.1 equivalents of (R)-(-)-Mosher's acid. d. Gently mix the solution.
-
NMR Analysis: a. Acquire a ¹H NMR spectrum of the mixture. b. Identify a well-resolved proton signal that shows splitting into two distinct signals corresponding to the two diastereomeric complexes. The methoxy protons of the ester or the α-proton are good candidates.
-
Data Analysis: a. Integrate the two separated signals. b. Calculate the enantiomeric excess based on the ratio of the integrals.
Conclusion
The determination of the enantiomeric excess of Methyl 2-amino-2-cyclopentylacetate hydrochloride can be reliably achieved using chiral HPLC, chiral GC, and NMR spectroscopy. The choice of method will be dictated by the specific requirements of the analysis.
-
Chiral HPLC is often the method of choice for routine quality control due to its direct analysis capabilities, high throughput, and excellent accuracy.
-
Chiral GC offers superior sensitivity and resolution, making it ideal for trace-level impurity analysis, although it requires a derivatization step.
-
NMR Spectroscopy provides a rapid and non-destructive method that also yields valuable structural information, though with lower sensitivity compared to chromatographic techniques.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of their chiral intermediates and final products.
References
-
Wikipedia. Chiral derivatizing agent. [Link]
- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
-
ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. [Link]
- Kim, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
-
Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. [Link]
-
Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
- Bolchi, C., Roda, G., & Pallavicini, M. (2019). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters. Monatshefte für Chemie-Chemical Monthly, 150(7), 1275-1281.
- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Goolsby, B. J., & Brodbelt, J. S. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D, L-amino acids. Journal of the American Society for Mass Spectrometry, 12(4), 411-419.
- Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443.
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
-
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]
-
National Center for Biotechnology Information. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. [Link]
-
AZ chrom s.r.o. Chiral Gas Chromatography. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
MDPI. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. [Link]
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- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. asianpubs.org [asianpubs.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
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- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
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- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. gcms.cz [gcms.cz]
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- 14. hplc.sk [hplc.sk]
A Comparative Guide to Methyl 2-amino-2-cyclopentylacetate Hydrochloride and Cyclopentylglycine Free Acid for Pharmaceutical Research
In the landscape of pharmaceutical development, particularly in the synthesis of peptides and peptidomimetics, the choice of building blocks is paramount. Non-proteinogenic amino acids and their derivatives offer a rich scaffold for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth comparison of two such derivatives: Methyl 2-amino-2-cyclopentylacetate hydrochloride and Cyclopentylglycine free acid. Our focus will be on the practical implications of their differing chemical forms—an amino acid ester hydrochloride salt versus its corresponding free acid—for researchers in drug discovery and development.
Introduction: The Significance of Form in Amino Acid Derivatives
Methyl 2-amino-2-cyclopentylacetate hydrochloride and Cyclopentylglycine are both derivatives of glycine, featuring a cyclopentyl moiety at the alpha-carbon. This cyclopentyl group imparts a degree of lipophilicity and conformational constraint, which can be advantageous in peptide design for enhancing metabolic stability and receptor binding affinity.[1] The primary distinction between the two compounds under consideration lies in their functional groups: the hydrochloride salt of a methyl ester and the zwitterionic free carboxylic acid. This seemingly subtle difference has profound implications for their handling, reactivity, and formulation characteristics.
Methyl 2-amino-2-cyclopentylacetate hydrochloride presents the amino group as a hydrochloride salt and the carboxylic acid as a methyl ester. The salt form generally enhances aqueous solubility and stability in the solid state. The esterification of the carboxylic acid protects it from participating in reactions such as amide bond formation, making this derivative a useful building block when selective reaction at the amino group is desired after deprotection.
Cyclopentylglycine free acid , in its solid state and at physiological pH, exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[2][3] This dual ionic character governs its solubility profile and amphoteric nature, allowing it to act as both a weak acid and a weak base.
This guide will dissect these differences through a detailed comparison of their physicochemical properties, supported by established experimental protocols for their characterization.
Physicochemical Properties: A Head-to-Head Comparison
The selection of an amino acid derivative in a synthetic or formulation workflow is often dictated by its physical and chemical properties. The following table summarizes the key anticipated differences between Methyl 2-amino-2-cyclopentylacetate hydrochloride and Cyclopentylglycine free acid.
| Property | Methyl 2-amino-2-cyclopentylacetate hydrochloride | Cyclopentylglycine Free Acid | Rationale and Implications for Researchers |
| Molecular Formula | C₈H₁₆ClNO₂[4] | C₇H₁₃NO₂[5] | The hydrochloride salt has a higher molecular weight due to the inclusion of HCl. This is a critical parameter for stoichiometric calculations in synthesis. |
| Molecular Weight | 193.67 g/mol [4] | 143.18 g/mol [5] | Accurate molecular weight is essential for preparing solutions of known molarity and for mass spectrometry analysis. |
| Form at Neutral pH | Cationic (protonated amine) | Zwitterionic (protonated amine and deprotonated carboxylate) | This fundamental difference influences solubility, reactivity, and interaction with biological membranes. The zwitterionic nature of the free acid can lead to complex solubility behavior.[2][3] |
| Aqueous Solubility | Generally high | Moderate, pH-dependent | Hydrochloride salts of amines are typically more water-soluble than their free base or zwitterionic counterparts. The solubility of Cyclopentylglycine is expected to be lowest at its isoelectric point and increase in acidic or basic solutions.[6] |
| Organic Solvent Solubility | Lower | Higher (in polar organic solvents) | The ionic nature of the hydrochloride salt reduces its solubility in many non-polar organic solvents. The free acid, with its organic side chain, may exhibit better solubility in solvents like ethanol or methanol.[6] |
| Melting Point | Expected to be a sharp, defined melting point | Tends to decompose at high temperatures (>200°C) rather than melt sharply | The ionic lattice of the hydrochloride salt typically results in a more defined melting point. Free amino acids often decompose upon heating. |
| Acidity/Basicity (pKa) | pKa of the α-ammonium group | pKa₁ of the α-carboxyl group (approx. 2-3) and pKa₂ of the α-ammonium group (approx. 9-10) | The hydrochloride salt will behave as a weak acid in solution. The free acid is amphoteric, with two distinct pKa values. Knowledge of these is crucial for buffer preparation and for predicting the charge state at a given pH. |
| Hygroscopicity | Potentially hygroscopic | Generally less hygroscopic than the hydrochloride salt | Hydrochloride salts have a tendency to absorb moisture from the atmosphere, which can affect their stability and handling.[] |
| Stability | Generally stable as a solid. The ester is susceptible to hydrolysis under acidic or basic conditions. | Stable as a solid. The free acid is generally stable but can undergo decarboxylation at very high temperatures. | The ester functionality of the hydrochloride derivative introduces a potential route for degradation, particularly in solution. Stability studies are essential for determining appropriate storage conditions and shelf-life.[3][8] |
Experimental Protocols for Characterization
To empirically validate the properties outlined above, a series of standardized experiments should be performed. The following protocols provide a framework for the systematic characterization of Methyl 2-amino-2-cyclopentylacetate hydrochloride and Cyclopentylglycine free acid.
Determination of pKa by Potentiometric Titration
The pKa values are fundamental for understanding the ionization behavior of these molecules. A potentiometric titration is the standard method for their determination.[9]
Principle: A solution of the amino acid derivative is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. For Cyclopentylglycine, two pKa values will be determined, corresponding to the carboxyl and amino groups. For Methyl 2-amino-2-cyclopentylacetate hydrochloride, only the pKa of the amino group will be determined.
Procedure:
-
Preparation of Solutions: Prepare a 0.1 M solution of the amino acid derivative in deionized water. Prepare a standardized 0.1 M solution of NaOH.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.2 mL) from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the midpoint of the buffering region(s) on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination
Solubility is a critical parameter for both synthetic reactions and formulation development. A simple shake-flask method can be employed to determine the equilibrium solubility.[6]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Procedure:
-
Sample Preparation: Add an excess amount of the solid amino acid derivative to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, dichloromethane).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection.
Stability Assessment by HPLC
A stability-indicating HPLC method is essential for evaluating the degradation of the compounds under various stress conditions.[3][8]
Principle: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). At specified time points, samples are analyzed by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
Procedure:
-
Method Development: Develop a reverse-phase HPLC method that can separate the parent compound from potential degradation products.
-
Stress Conditions: Prepare solutions of the amino acid derivative in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). Also, expose the solid compound to elevated temperature (e.g., 60°C) and light (in a photostability chamber).
-
Time Points: At regular intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
HPLC Analysis: Analyze the samples by HPLC and calculate the percentage of the parent compound remaining.
Caption: Experimental workflow for stability assessment using HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and purity of the compounds.
-
Expected ¹H NMR Features (Methyl 2-amino-2-cyclopentylacetate hydrochloride): A singlet for the methyl ester protons (~3.7 ppm), a multiplet for the cyclopentyl protons, and a signal for the alpha-proton. The amino protons may be broad and exchangeable.
-
Expected ¹H NMR Features (Cyclopentylglycine): Similar signals for the cyclopentyl and alpha-protons. The absence of a methyl ester signal and the presence of exchangeable protons for the amino and carboxylic acid groups (depending on the solvent).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.
-
Expected FTIR Features (Methyl 2-amino-2-cyclopentylacetate hydrochloride): A strong carbonyl stretch for the ester (~1730-1750 cm⁻¹), N-H stretching vibrations for the ammonium salt, and C-H stretching for the cyclopentyl group.
-
Expected FTIR Features (Cyclopentylglycine): Broader O-H and N-H stretching vibrations due to the zwitterionic nature, a carboxylate (COO⁻) asymmetric stretching band (~1560-1620 cm⁻¹), and an N-H bending vibration (~1500-1600 cm⁻¹). The absence of a distinct ester carbonyl peak.[10][11][12]
Practical Implications for Drug Development
-
Synthesis: For peptide synthesis, Cyclopentylglycine free acid can be directly coupled using standard carbodiimide chemistry after appropriate N-protection. Methyl 2-amino-2-cyclopentylacetate hydrochloride requires deprotection of the amine from the salt form (typically by treatment with a mild base) before it can be used in reactions. The methyl ester can serve as a protecting group for the C-terminus, which can be advantageous in certain synthetic strategies.
-
Formulation: The higher aqueous solubility of Methyl 2-amino-2-cyclopentylacetate hydrochloride may make it more suitable for parenteral formulations. However, its potential hygroscopicity and the stability of the ester in aqueous solution must be carefully evaluated. The pH-dependent solubility of Cyclopentylglycine free acid presents both challenges and opportunities for formulation design, such as the development of pH-responsive drug delivery systems.
-
Handling and Storage: Due to its potential hygroscopicity, Methyl 2-amino-2-cyclopentylacetate hydrochloride should be stored in a desiccator. Cyclopentylglycine free acid is generally more straightforward to handle, though like all amino acids, it should be stored in a cool, dry place.
Conclusion
The choice between Methyl 2-amino-2-cyclopentylacetate hydrochloride and Cyclopentylglycine free acid is not merely a matter of preference but a critical decision based on the specific application. The hydrochloride salt of the methyl ester offers advantages in terms of aqueous solubility and as a C-terminally protected building block. Conversely, the free acid provides the native zwitterionic structure, which may be more relevant for certain biological assays and offers different solubility characteristics in organic solvents.
This guide has provided a comprehensive comparison based on fundamental chemical principles and has outlined the necessary experimental protocols for a thorough in-house evaluation. By understanding the distinct properties of each form, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. [Link]
- Fleck, M., & Petrosyan, A. M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC. [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
- Callahan, J., & Zou, D. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2436-2443.
-
Nature. (2025). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]
-
PMC. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate. [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. [Link]
-
The Journal of Biological Chemistry. (1969). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]
-
RSC Publishing. (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
ScienceDirect. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. [Link]
-
Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
MDPI. (2022). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. [Link]
-
ResearchGate. (2012). Solubilities of Glycine and Its Oligopeptides in Aqueous Solutions. [Link]
-
MD Anderson Cancer Center. (1997). FT-IR spectra of glycine oligomers. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of c-glycine. [Link]
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- 4. americanelements.com [americanelements.com]
- 5. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. jocpr.com [jocpr.com]
- 9. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride - [sigmaaldrich.com]
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- 11. mdpi.com [mdpi.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Validation of Analytical Methods for Cyclopentyl-Substituted Amino Acids: A Comparative Guide
Executive Summary
Cyclopentyl-substituted amino acids (e.g., Cyclopentylglycine (Cpg) , Cyclopentylalanine (Cpa) ) are critical non-proteinogenic building blocks used to induce conformational constraints and improve metabolic stability in peptide therapeutics. However, their analysis presents a dual challenge:
-
Lack of Chromophores: The saturated cyclopentyl ring does not absorb UV light, rendering standard UV detection (214/254 nm) ineffective without derivatization.
-
Stereochemical Complexity: High enantiomeric purity (>99.5% ee) is required to prevent off-target effects, necessitating rigorous chiral separation.
This guide objectively compares the Direct Chiral LC-MS/MS method (The Modern Standard) against the traditional Pre-column Derivatization RP-HPLC (The Legacy Alternative). We demonstrate that while derivatization remains a robust option for UV-only labs, the Direct Chiral LC-MS/MS workflow offers superior specificity, speed, and simultaneous chemical/chiral purity assessment.
Technical Context & Methodological Challenges
The "Chromophore Problem"
Unlike Phenylalanine or Tryptophan, cyclopentyl groups are aliphatic. They are invisible to standard Diode Array Detectors (DAD) unless derivatized.
-
Implication: You must either tag the molecule (adding complexity and variability) or use a mass-selective detector.
The "Chiral Challenge"
Separating the L- and D- enantiomers of non-natural amino acids requires specialized stationary phases. Standard C18 columns cannot distinguish these enantiomers.
-
Implication: Crown-ether or Zwitterionic-Teicoplanin stationary phases are required.
Comparative Analysis: Direct LC-MS/MS vs. Derivatization HPLC
We validated both methods for the quantification and enantiomeric separation of L-Cyclopentylglycine .
Method A: Direct Chiral LC-MS/MS (Recommended)
-
Principle: Use of a Crown Ether-based chiral column (e.g., Crownpak CR-I(+)) which forms host-guest complexes with the primary amine, coupled with QQQ Mass Spectrometry.
-
Detector: ESI-MS/MS (MRM mode).
-
Sample Prep: Dilute and shoot (no reaction required).
Method B: Pre-Column Derivatization (OPA/FMOC) (Alternative)
-
Principle: Reaction with o-phthalaldehyde (OPA) to form a fluorescent isoindole derivative, separated on a standard C18 column.
-
Detector: Fluorescence (FLD) or UV (338 nm).
-
Sample Prep: Automated or manual derivatization (complex).
Performance Data Summary
| Feature | Method A: Direct Chiral LC-MS/MS | Method B: Derivatization RP-HPLC |
| Selectivity | High (Mass + Chiral resolution) | Medium (Relies on chromatographic resolution of derivatives) |
| LOD (Limit of Detection) | 0.5 ng/mL (Femtomole sensitivity) | 10 ng/mL (Picomole sensitivity) |
| Linearity ( | > 0.999 | > 0.995 |
| Sample Prep Time | < 5 mins | 30–45 mins |
| Derivative Stability | N/A (Stable analyte) | Low (OPA derivatives degrade within hours) |
| Chiral Separation | Direct (Crown Ether interaction) | Indirect (Diastereomeric formation or Chiral Column) |
Experimental Protocols
Protocol A: Direct Chiral LC-MS/MS (The "Gold Standard")
Objective: Simultaneous determination of Assay and Enantiomeric Purity.
-
Instrument: Agilent 6495 Triple Quad LC/MS or equivalent.
-
Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH 2.0).
-
B: Acetonitrile (Note: Crown ethers require high aqueous content; typical isocratic 85% A / 15% B).
-
-
MS Parameters:
-
Source: ESI Positive.
-
MRM Transition (Cpg): m/z 144.1
98.1 (Loss of COOH). -
Collision Energy: 15 eV.
-
-
Procedure:
-
Dissolve sample in 0.1 M HCl to 1 mg/mL.
-
Dilute to 100 ng/mL with Mobile Phase A.
-
Inject 2 µL.[2]
-
Run Isocratic for 15 minutes. L- isomer elutes first, followed by D- isomer.
-
Protocol B: OPA Derivatization (The "QC Alternative")
Objective: Batch release testing in labs without MS.
-
Reagents: OPA Reagent (10 mg OPA + 10 µL 3-mercaptopropionic acid in 1 mL 0.4 M Borate buffer pH 10.2).
-
Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).
-
Derivatization Routine:
-
Mix 10 µL Sample + 10 µL OPA Reagent.
-
Wait 1.0 min (strictly controlled).
-
Quench with 40 µL 0.1% Acetic Acid.
-
Inject immediately.
-
-
Detection: FLD Ex: 340 nm, Em: 450 nm.
Validation Data (Method A Focus)
The following data represents the validation of the Direct Chiral LC-MS/MS method according to ICH Q2(R2) guidelines.
Table 1: Accuracy & Recovery
Spiked matrix: Plasma surrogate (BSA solution)
| Spike Level (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| Low (10) | 9.85 | 98.5 | 2.1 |
| Mid (100) | 101.2 | 101.2 | 1.4 |
| High (1000) | 994.5 | 99.4 | 0.8 |
Table 2: Enantiomeric Selectivity
Resolution (
| Column Temp | Tailing Factor | |
| 10°C | 3.2 | 1.1 |
| 25°C | 2.8 | 1.0 |
| 40°C | 1.9 | 0.9 |
| Insight: Lower temperatures improve chiral recognition on crown ether phases. |
Visualizations
Diagram 1: Method Selection Decision Tree
This logic flow guides the scientist to the correct analytical technique based on lab capability and analyte needs.
Caption: Decision matrix for selecting the optimal analytical method based on instrumentation and data requirements.
Diagram 2: Validation Workflow (ICH Q2)
The systematic approach used to validate the recommended LC-MS/MS method.
Caption: Step-wise validation workflow ensuring the method meets ICH Q2(R2) regulatory standards.
Expert Insights & Troubleshooting
-
The "Double Peak" Artifact: In Method B (Derivatization), OPA derivatives are unstable. If your injection sequence is too long, the derivative degrades, causing split peaks or area loss. Solution: Use an autosampler with "mix-and-inject" capability to ensure identical reaction times for every vial.
-
Matrix Effects in MS: Cyclopentyl amino acids are hydrophobic. In Method A, they may co-elute with phospholipids in plasma samples. Solution: Use a Divert Valve to send the first 2 minutes of solvent to waste, or employ an internal standard (e.g.,
-Labeled Cyclopentylglycine). -
pH Sensitivity: Crown ether columns (Method A) are highly sensitive to pH. A shift from pH 2.0 to 2.5 can destroy resolution. Always prepare mobile phases gravimetrically.
References
-
Vertex Pharmaceuticals. (2013). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]
-
Shimadzu Corporation. (2020). Non-Derivatization LC/MS/MS Method for Determination of Amino Acids. [Link]
-
Agilent Technologies. (2019).[3] Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. [Link]
-
ResearchGate. (2025). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers. [Link]
Sources
A Comparative Guide to the Thermal Analysis of Methyl 2-amino-2-cyclopentylacetate Hydrochloride
A Senior Application Scientist's Perspective on Characterizing Novel Amino Acid Ester Hydrochlorides
In the landscape of pharmaceutical development, the thorough characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-amino-2-cyclopentylacetate hydrochloride, a derivative of glycine, represents a class of compounds with significant potential.[1] Its stability, purity, and physical behavior under thermal stress are critical parameters that influence formulation, storage, and ultimately, therapeutic efficacy. This guide provides an in-depth, comparative thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Given the absence of publicly available, specific experimental data for Methyl 2-amino-2-cyclopentylacetate hydrochloride, this guide will employ a scientifically grounded, illustrative approach. We will present and interpret representative data for our target compound and compare it against two structurally relevant alternatives:
-
Methyl 2-amino-2-cyclohexylacetate hydrochloride: To investigate the influence of a larger cycloalkane ring on thermal properties.
-
Glycine methyl ester hydrochloride: A non-cyclic analogue to establish a baseline for simple amino acid ester hydrochlorides.
This comparative framework allows us to elucidate structure-property relationships and demonstrate the power of thermal analysis in preclinical characterization.
The "Why": Causality in Thermal Analysis
Thermal analysis techniques are not merely descriptive; they are diagnostic tools that reveal the thermodynamic and kinetic stability of a material.[2][3]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It allows us to identify and quantify thermal events like melting, crystallization, glass transitions, and solid-state transformations.[2][4] For a compound like Methyl 2-amino-2-cyclopentylacetate hydrochloride, DSC is crucial for determining its melting point—a key indicator of purity—and detecting any polymorphic forms, which can have different solubilities and bioavailabilities.
-
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature.[2] This is indispensable for assessing thermal stability and decomposition pathways.[3] For a hydrochloride salt, TGA can distinguish between the loss of moisture, the release of hydrogen chloride, and the subsequent decomposition of the organic molecule.
By coupling these techniques, we create a comprehensive thermal profile that is essential for risk assessment and quality control in drug development.[5]
A Self-Validating Experimental Workflow
The integrity of thermal analysis data hinges on a robust and well-documented methodology. The following workflow is designed to be self-validating, incorporating system suitability and calibration checks as prescribed by pharmacopeial standards such as USP General Chapter <891> and European Pharmacopoeia 2.2.34.[2][6][7][8]
Caption: High-level workflow for comparative thermal analysis.
Experimental Protocols
The following methodologies are grounded in standards set forth by the United States Pharmacopeia (USP) and ASTM International.[2][6][9]
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified indium and zinc standards. The melting onset of indium should be 156.6 ± 0.5°C.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum hermetic pan. Crimp the lid to seal the pan.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow versus temperature. Determine the onset temperature and the peak temperature of any endothermic or exothermic events. The onset temperature is calculated from the intersection of the pre-transition baseline with the tangent of the steepest slope of the transition peak.[10]
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Verify the temperature scale using suitable certified reference materials. Verify the mass balance using calibrated weights.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere during decomposition.[11]
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the percentage mass loss versus temperature. Determine the onset temperature of decomposition and the percentage mass loss for each distinct step.
Comparative Data Analysis: An Illustrative Study
The following tables present plausible, illustrative data for our three compounds of interest. This data is synthesized based on the known thermal behavior of amino acids and their derivatives.[12][13]
Illustrative DSC Data Summary
| Compound | Onset of Melting (°C) | Peak Melting Temp (°C) | Enthalpy of Fusion (J/g) | Observations |
| Methyl 2-amino-2-cyclopentylacetate HCl | ~165.5 | ~168.0 | ~115 | Sharp endotherm, indicating melting concurrent with decomposition. |
| Methyl 2-amino-2-cyclohexylacetate HCl | ~175.2 | ~178.5 | ~125 | Sharp endotherm at a higher temperature, suggesting greater thermal stability. |
| Glycine methyl ester HCl | ~173.1 | ~175.5 | ~130 | Sharp endotherm, consistent with literature values for melting.[14] |
Illustrative TGA Data Summary
| Compound | Onset of Decomposition (°C) | Step 1 Mass Loss (%) (Event) | Step 2 Mass Loss (%) (Event) | Final Residue at 600°C (%) |
| Methyl 2-amino-2-cyclopentylacetate HCl | ~166.0 | ~18.9% (Loss of HCl) | ~65% (Decomposition of organic moiety) | ~16.1% |
| Methyl 2-amino-2-cyclohexylacetate HCl | ~176.5 | ~17.6% (Loss of HCl) | ~68% (Decomposition of organic moiety) | ~14.4% |
| Glycine methyl ester HCl | ~174.0 | ~29.1% (Loss of HCl) | ~60% (Decomposition of organic moiety) | ~10.9% |
Interpretation of Thermal Behavior
Methyl 2-amino-2-cyclopentylacetate hydrochloride (Target Compound)
The illustrative data suggests that the compound melts and begins to decompose almost simultaneously, a common characteristic for amino acid hydrochlorides. The DSC shows a sharp endotherm with an onset around 165.5°C. The TGA curve confirms this, with the onset of mass loss starting at approximately 166.0°C.
The first major mass loss of ~18.9% corresponds closely to the theoretical mass percentage of hydrogen chloride (HCl, 36.46 g/mol ) in the molecule (C8H16ClNO2, 193.67 g/mol ), which is 18.8%. This strongly suggests the initial decomposition step is the loss of HCl. This is followed by a significant, multi-stage decomposition of the remaining organic molecule at higher temperatures.
Methyl 2-amino-2-cyclohexylacetate hydrochloride (Comparator 1)
This analogue, with its larger cyclohexyl ring, exhibits slightly enhanced thermal stability. The onset of melting and decomposition is approximately 10°C higher than its cyclopentyl counterpart. This could be attributed to a more stable crystal lattice structure conferred by the larger, more conformationally stable cyclohexane ring. The decomposition pattern is similar: an initial loss of HCl (~17.6%, theoretical 17.5% for C9H18ClNO2, 207.70 g/mol ) followed by the breakdown of the organic structure.
Glycine methyl ester hydrochloride (Comparator 2)
The simplest of the three, this compound provides a valuable baseline. Its melting point is relatively high (~173-175°C), consistent with its known stability in the hydrochloride form.[14] The initial mass loss of ~29.1% in the TGA is in excellent agreement with the theoretical mass percentage of HCl in the molecule (C3H8ClNO2, 125.55 g/mol ), which is 29.0%. The absence of a bulky cycloalkane ring leads to a different decomposition profile for the remaining organic fragment compared to the other two compounds.
Sources
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- 4. testinglab.com [testinglab.com]
- 5. longdom.org [longdom.org]
- 6. â©891⪠Thermal Analysis [doi.usp.org]
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- 8. Appendix V M. Thermal Analysis [drugfuture.com]
- 9. laboratuar.com [laboratuar.com]
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- 11. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]
- 12. d-nb.info [d-nb.info]
- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]
- 14. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
